CXCR7 antagonist-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H19FN6O |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[(3S)-1-pyrrolo[1,2-a]pyrazin-1-ylpyrrolidin-3-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H19FN6O/c22-15-3-5-17(6-4-15)28-12-8-18(25-28)21(29)24-16-7-11-27(14-16)20-19-2-1-10-26(19)13-9-23-20/h1-6,8-10,12-13,16H,7,11,14H2,(H,24,29)/t16-/m0/s1 |
InChI Key |
IGJCDMUXCOCMMI-INIZCTEOSA-N |
Isomeric SMILES |
C1CN(C[C@H]1NC(=O)C2=NN(C=C2)C3=CC=C(C=C3)F)C4=NC=CN5C4=CC=C5 |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NN(C=C2)C3=CC=C(C=C3)F)C4=NC=CN5C4=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
CXCR7 Antagonist-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of CXCR7 antagonists, with a particular focus on the operational principles exemplified by potent and selective small-molecule inhibitors. CXCR7, also known as ACKR3, is an atypical chemokine receptor that plays a crucial role in various physiological and pathological processes, including cell migration, survival, and inflammation. Unlike typical G-protein coupled receptors (GPCRs), CXCR7 does not primarily signal through G-protein pathways but functions as a scavenger for its ligands, CXCL12 (SDF-1) and CXCL11 (I-TAC), and signals through the β-arrestin pathway. This document details the molecular interactions, signaling consequences, and experimental methodologies used to characterize CXCR7 antagonists, providing a comprehensive resource for researchers in the field.
Introduction to CXCR7 (ACKR3)
CXCR7 is a seven-transmembrane receptor that binds with high affinity to the chemokines CXCL12 and CXCL11.[1] While it shares the ligand CXCL12 with the canonical GPCR, CXCR4, its signaling outcomes are distinct. The primary functions of CXCR7 include:
-
Ligand Scavenging: CXCR7 actively internalizes and degrades its ligands, thereby shaping chemokine gradients in the extracellular environment.[2][3] This scavenging function is critical for modulating the availability of CXCL12 for CXCR4, thus indirectly regulating CXCR4-mediated signaling.[1]
-
β-Arrestin-Biased Signaling: Upon ligand binding, CXCR7 preferentially recruits β-arrestin.[4] This interaction initiates downstream signaling cascades, including the activation of the MAP kinase (MAPK) pathway, such as ERK1/2 phosphorylation, independent of G-protein activation.
-
Heterodimerization: CXCR7 can form heterodimers with CXCR4, which can alter the signaling output of CXCR4, often leading to a potentiation of β-arrestin-dependent pathways.
Given its role in cancer progression, inflammation, and neurological disorders, CXCR7 has emerged as a significant therapeutic target.
Core Mechanism of Action of CXCR7 Antagonists
The primary mechanism of action for a CXCR7 antagonist, such as "CXCR7 antagonist-1," is the direct inhibition of ligand binding to the receptor. By occupying the ligand-binding pocket or an allosteric site, the antagonist prevents CXCL12 and CXCL11 from interacting with CXCR7. This direct competitive inhibition leads to several key downstream consequences:
-
Inhibition of Ligand Scavenging: By blocking the receptor, the antagonist prevents the internalization and subsequent degradation of CXCL12 and CXCL11. A measurable pharmacodynamic effect of this is a dose-dependent increase in the plasma concentrations of these chemokines.
-
Blockade of β-Arrestin Recruitment: The antagonist prevents the ligand-induced conformational change in CXCR7 necessary for β-arrestin recruitment. This abrogates all subsequent β-arrestin-mediated downstream signaling events.
-
Modulation of Downstream Signaling: Consequently, pathways that are activated by CXCR7, such as the ERK1/2 MAPK pathway, are inhibited.
This multifaceted mechanism makes CXCR7 antagonists potent modulators of the CXCL12/CXCL11 signaling axis.
Quantitative Data for Representative CXCR7 Antagonists
To provide a quantitative understanding of the potency of CXCR7 antagonists, data for the well-characterized, potent, and selective antagonist ACT-1004-1239 is presented below. This compound serves as a valuable reference for the expected activity of a specific inhibitor like "this compound".
| Compound | Assay Type | Target Species | Ligand | IC50 / EC50 | Reference |
| ACT-1004-1239 | β-Arrestin Recruitment | Human CXCR7 | Agonist 1 | 3.2 nM | |
| β-Arrestin Recruitment | Mouse CXCR7 | Agonist 1 | 2.3 nM | ||
| β-Arrestin Recruitment | Rat CXCR7 | Agonist 1 | 3.1 nM | ||
| β-Arrestin Recruitment | Dog CXCR7 | Agonist 1 | 2.3 nM | ||
| β-Arrestin Recruitment | Guinea Pig CXCR7 | Agonist 1 | 0.6 nM | ||
| β-Arrestin Recruitment | Macaque CXCR7 | Agonist 1 | 1.5 nM | ||
| CCX771 | Ligand Binding | Human CXCR7 | CXCL12 | 4.1 nM |
Table 1: Potency of selected CXCR7 antagonists in various assays.
Signaling Pathways and Antagonist Intervention
The signaling pathways associated with CXCR7 are unique among chemokine receptors. The diagrams below illustrate the key pathways and the points of intervention for a CXCR7 antagonist.
Experimental Protocols
Detailed methodologies are crucial for the characterization of any novel CXCR7 antagonist. Below are protocols for key experiments used to determine the mechanism of action.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from CXCR7, thereby determining its binding affinity (Ki) or inhibitory concentration (IC50).
Objective: To determine the binding affinity of "this compound".
Materials:
-
HEK293 cells stably expressing human CXCR7.
-
Cell membrane preparation buffer (e.g., Tris-HCl, MgCl2, EDTA).
-
Assay buffer (e.g., Tris-HCl, MgCl2, CaCl2, BSA).
-
Radioligand: [¹²⁵I]-CXCL12.
-
Test compound: "this compound" at various concentrations.
-
Non-specific binding control: High concentration of unlabeled CXCL12.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Culture HEK293-CXCR7 cells to high density. Harvest cells, lyse them by homogenization in membrane preparation buffer, and pellet the membranes by ultracentrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add in order: assay buffer, a fixed concentration of [¹²⁵I]-CXCL12, varying concentrations of the test compound (or unlabeled CXCL12 for control), and the cell membrane preparation.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
β-Arrestin Recruitment Assay
This functional assay measures the ability of a compound to block ligand-induced recruitment of β-arrestin to CXCR7. Technologies like BRET (Bioluminescence Resonance Energy Transfer) or enzyme complementation assays (e.g., PathHunter) are commonly used.
Objective: To determine the functional antagonist activity of "this compound".
Materials:
-
CHO-K1 or HEK293 cells engineered to co-express CXCR7 fused to a ProLink™ tag (PK) and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (PathHunter assay).
-
Cell culture medium and 96-well assay plates.
-
CXCL12 or CXCL11 as the agonist.
-
Test compound: "this compound" at various concentrations.
-
Detection reagents for the enzyme complementation assay.
-
Luminometer.
Protocol:
-
Cell Plating: Seed the engineered cells into a 96-well plate and culture overnight.
-
Compound Pre-incubation: Remove the culture medium and add the test compound at various concentrations to the cells. Incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
Agonist Stimulation: Add the agonist (e.g., CXCL12) at a pre-determined EC80 concentration to all wells (except for negative controls) and incubate for a further period (e.g., 90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature to allow the chemiluminescent signal to develop.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls (no agonist for 0% activity, agonist only for 100% activity). Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
Ligand Scavenging Assay
This assay assesses the antagonist's ability to prevent the cellular uptake and degradation of CXCL12.
Objective: To confirm that "this compound" inhibits the scavenger function of CXCR7.
Materials:
-
MDCK or HUVEC cells endogenously or exogenously expressing CXCR7.
-
Radiolabeled or fluorescently-tagged CXCL12.
-
Test compound: "this compound".
-
Trichloroacetic acid (TCA) for radiolabeled assays.
-
Microscopy or flow cytometry for fluorescent assays.
Protocol (Radiolabel Method):
-
Cell Culture: Culture CXCR7-expressing cells in multi-well plates.
-
Treatment: Pre-incubate the cells with the test compound or vehicle control.
-
Ligand Addition: Add [¹²⁵I]-CXCL12 to the cells and incubate at 37°C for several hours to allow for internalization and degradation.
-
Sample Collection: Collect the cell culture supernatant at different time points.
-
TCA Precipitation: Add TCA to the supernatant to precipitate intact [¹²⁵I]-CXCL12. Degraded fragments will remain in the solution.
-
Quantification: Separate the precipitate from the supernatant by centrifugation. Measure the radioactivity in both fractions.
-
Data Analysis: An effective antagonist will result in a significant reduction in the amount of TCA-soluble radioactivity (degraded ligand) compared to the vehicle control.
Conclusion
CXCR7 antagonists represent a promising class of therapeutic agents. Their mechanism of action is centered on the inhibition of ligand binding, which in turn blocks the receptor's critical functions of ligand scavenging and β-arrestin-mediated signaling. A thorough characterization of any novel antagonist requires a combination of binding and functional assays to quantify its potency and elucidate its impact on the complex CXCL12/CXCL11/CXCR7/CXCR4 signaling network. The experimental protocols and data presented in this guide provide a robust framework for the preclinical evaluation of compounds such as "this compound".
References
- 1. Pharmacological characterization of a small-molecule agonist for the chemokine receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR7 Functions as a Scavenger for CXCL12 and CXCL11 | PLOS One [journals.plos.org]
- 3. CXCR7 functions as a scavenger for CXCL12 and CXCL11. [sonar.ch]
- 4. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
"CXCR7 antagonist-1" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
CXCR7, also known as ACKR3, is an atypical chemokine receptor that has emerged as a significant target in various pathological processes, including cancer and inflammatory diseases. Unlike typical G-protein coupled receptors, CXCR7 primarily signals through β-arrestin pathways and acts as a scavenger for the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC). This technical guide provides a comprehensive overview of a specific antagonist, designated as CXCR7 Antagonist-1, a novel small molecule inhibitor of CXCR7. This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its characterization.
Chemical Structure and Properties
This compound, identified as compound 1.128 in patent WO2014085490A1, is chemically defined as 4-fluoro-N-(1-(pyrimidin-2-yl)cyclopropyl)-[1,1'-biphenyl]-4-carboxamide.[1][2]
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 1613021-99-0 | [3] |
| Molecular Formula | C21H19FN6O | [3] |
| Molecular Weight | 390.41 g/mol | [3] |
| IUPAC Name | 4-fluoro-N-(1-(pyrimidin-2-yl)cyclopropyl)-[1,1'-biphenyl]-4-carboxamide | |
| Solubility | Soluble in DMSO | |
| Purity | >98% (commercially available) |
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the binding of the chemokines CXCL12 and CXCL11 to the CXCR7 receptor. This receptor, unlike other chemokine receptors, does not couple to G-proteins to mediate downstream signaling. Instead, upon ligand binding, CXCR7 recruits β-arrestin. This recruitment leads to receptor internalization and can trigger G-protein independent signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Furthermore, CXCR7 acts as a scavenger receptor, internalizing and degrading its ligands, thereby modulating their extracellular concentrations and influencing the signaling of other receptors, such as CXCR4.
The antagonistic action of this compound blocks these β-arrestin-mediated signaling events and the scavenging function of the receptor.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
"CXCR7 antagonist-1" discovery and synthesis process
An in-depth analysis of the discovery and synthesis of small molecule antagonists for the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), reveals a landscape of intensive research driven by the receptor's role in various pathologies, including cancer, autoimmune diseases, and neurological disorders. While the specific molecule designated "CXCR7 antagonist-1" is commercially available and cited in patent literature, detailed, publicly accessible peer-reviewed data on its specific discovery and synthesis process is limited.[1]
In contrast, the discovery of ACT-1004-1239, a potent and selective CXCR7 antagonist, has been extensively documented in peer-reviewed literature, providing an excellent and representative case study that fulfills the requirements for an in-depth technical guide.[2][3] This guide will, therefore, focus on the discovery and synthesis process of compounds from this class, exemplified by ACT-1004-1239, to provide researchers and drug development professionals with a thorough understanding of the methodologies involved.
Introduction to CXCR7 (ACKR3)
CXCR7 is a seven-transmembrane receptor that binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC).[4][5] Unlike typical chemokine receptors, CXCR7 does not couple efficiently to G proteins to induce classical downstream signaling like calcium mobilization. Instead, its primary signaling function is mediated through the recruitment of β-arrestin. This β-arrestin-biased signaling, along with its function as a scavenger receptor that internalizes and depletes extracellular CXCL12 and CXCL11, makes CXCR7 a critical regulator of chemokine availability and cellular responses in various physiological and pathological processes. The development of antagonists that block these functions is a key therapeutic strategy.
The Discovery Process: From Screening to Lead Compound
The discovery of the chemical series leading to ACT-1004-1239 began with a high-throughput screening (HTS) campaign to identify compounds that could block ligand-induced β-arrestin recruitment to CXCR7.
High-Throughput Screening (HTS)
The primary HTS assay was designed to measure the interaction between CXCR7 and β-arrestin 2 upon stimulation with the chemokine CXCL12. A common method for this is a bioluminescence resonance energy transfer (BRET) assay.
Experimental Protocol: β-Arrestin Recruitment BRET Assay
-
Cell Line: U2OS cells stably co-expressing CXCR7 tagged with a Renilla luciferase (RLuc) and β-arrestin-2 tagged with a green fluorescent protein (GFP).
-
Assay Principle: In the resting state, RLuc and GFP are spatially separated. Upon ligand (CXCL12) binding to CXCR7, β-arrestin-2 is recruited to the receptor, bringing RLuc and GFP into close proximity. When the RLuc substrate (e.g., coelenterazine) is added, the light emitted by RLuc excites the nearby GFP, which in turn emits light at a different wavelength. The ratio of GFP to RLuc emission is the BRET signal, which is proportional to receptor-arrestin interaction.
-
Procedure:
-
Cells are plated in 384-well microplates.
-
Test compounds (potential antagonists) are added to the wells at various concentrations.
-
The plate is incubated for a specified period (e.g., 30 minutes).
-
CXCL12 is added at a concentration known to elicit a robust response (e.g., EC80) to stimulate β-arrestin recruitment.
-
The RLuc substrate is added.
-
Light emissions from RLuc and GFP are measured immediately using a plate reader capable of dual-wavelength detection.
-
The BRET ratio is calculated, and the percent inhibition by the test compounds is determined to calculate IC50 values.
-
Hit-to-Lead Optimization
From the HTS campaign, an initial hit compound was identified. This "hit" served as the starting point for a medicinal chemistry program aimed at improving potency, selectivity, and pharmacokinetic properties (a process known as hit-to-lead optimization). This iterative process involves designing and synthesizing new analogs, testing them in biological assays, and using the resulting structure-activity relationship (SAR) data to guide the design of the next round of compounds. This effort led to the discovery of a novel chemotype with a trisubstituted piperidine scaffold, which demonstrated high antagonistic activity.
The logical workflow for this discovery process is illustrated below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist ACT-1004-1239 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 5. CXCR7 Controls Competition for Recruitment of β-Arrestin 2 in Cells Expressing Both CXCR4 and CXCR7 | PLOS One [journals.plos.org]
An In-depth Technical Guide on the Binding Affinity of a CXCR7 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes.[1][2] It binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC).[3] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-protein pathways but preferentially utilizes the β-arrestin pathway.[4] This unique signaling mechanism makes CXCR7 an attractive therapeutic target for various diseases, including cancer, inflammatory conditions, and HIV.
This technical guide focuses on the binding affinity of a representative CXCR7 antagonist, CCX771. While the specific term "CXCR7 antagonist-1" does not correspond to a universally recognized compound in publicly available literature, CCX771 is a well-characterized small molecule CXCR7 antagonist that serves as an excellent exemplar for this guide. CCX771 effectively displaces CXCL12 from binding to CXCR7 and has been instrumental in elucidating the receptor's function in various disease models.
Binding Affinity of CCX771 to CXCR7
The binding affinity of a ligand to its receptor is a critical parameter in drug development, quantifying the strength of the interaction. It is commonly expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.
Table 1: Quantitative Binding Affinity Data for CCX771
| Parameter | Value (nM) | Assay Type | Cell Line | Radioligand | Reference |
| IC50 | 4.1 | Competition Binding | Human CXCR7 expressing cells | [¹²⁵I]-CXCL12 | |
| IC50 | 9 | Competition Binding | Not Specified | [¹²⁵I]-CXCL12 |
Experimental Protocols
The determination of binding affinity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments used to characterize the interaction of antagonists with CXCR7.
1. Radioligand Competition Binding Assay
This assay is a "gold standard" for determining the affinity of an unlabeled compound (the antagonist) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Objective: To determine the IC50 and subsequently the Ki of a CXCR7 antagonist.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing human CXCR7 (e.g., HEK293, CHO-K1).
-
Radioligand: [¹²⁵I]-CXCL12 or [¹²⁵I]-CXCL11.
-
Unlabeled CXCR7 antagonist (e.g., CCX771).
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold phosphate-buffered saline (PBS).
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing CXCR7 in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the cell membranes (e.g., 5-20 µg of protein per well), a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of the unlabeled antagonist.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. β-Arrestin Recruitment Assay
Since CXCR7 primarily signals through β-arrestin, assays that measure this interaction are crucial for characterizing the functional activity of antagonists.
-
Objective: To determine if a CXCR7 antagonist can block ligand-induced β-arrestin recruitment.
-
Principle: This assay often utilizes a reporter system, such as bioluminescence resonance energy transfer (BRET) or enzyme complementation (e.g., PathHunter assay), where the interaction between a tagged CXCR7 and a tagged β-arrestin generates a measurable signal upon ligand binding.
-
Procedure (Example using a reporter gene assay):
-
Cell Culture: Use a cell line engineered to co-express CXCR7 and a β-arrestin-reporter fusion protein.
-
Assay Setup: Plate the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of the CXCR7 antagonist.
-
Stimulation: Add a fixed concentration of a CXCR7 agonist (e.g., CXCL12 or CXCL11) to stimulate β-arrestin recruitment.
-
Signal Detection: After an appropriate incubation period, measure the reporter signal (e.g., luminescence or fluorescence) according to the assay kit manufacturer's instructions.
-
Data Analysis: Plot the signal intensity against the antagonist concentration to determine the IC50 for the inhibition of β-arrestin recruitment.
-
Signaling Pathways and Experimental Workflows
CXCR7 Signaling Pathway
Upon binding of its ligands, CXCL12 or CXCL11, CXCR7 does not couple to G-proteins to induce calcium mobilization, a hallmark of many other chemokine receptors. Instead, it recruits β-arrestin 2. This interaction can lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway. CXCR7 can also form heterodimers with CXCR4, modulating its signaling. Furthermore, CXCR7 acts as a scavenger receptor, internalizing and degrading CXCL12, thereby regulating its local concentration.
Caption: CXCR7 Signaling Cascade.
Competition Binding Assay Workflow
The following diagram illustrates the logical flow of a radioligand competition binding assay to determine the binding affinity of a CXCR7 antagonist.
References
- 1. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 3. CXCR7 as a novel therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
role of "CXCR7 antagonist-1" in CXCL12 signaling
An In-depth Technical Guide on the Role of CXCR7 Antagonist-1 in CXCL12 Signaling
Executive Summary
The CXCL12/CXCR4/CXCR7 signaling axis is a critical regulator of numerous physiological and pathological processes, including immune cell trafficking, angiogenesis, and cancer metastasis.[1][2] While CXCR4 functions as a classical G protein-coupled receptor (GPCR), CXCR7 (also known as ACKR3) is an atypical chemokine receptor that primarily signals through β-arrestin pathways and acts as a scavenger for CXCL12.[3][4][5] "this compound" is a molecule designed to inhibit the binding of the chemokines CXCL12 (also known as SDF-1) and CXCL11 to the CXCR7 receptor. By blocking this interaction, the antagonist modulates the intricate signaling network, primarily by preventing CXCR7-mediated β-arrestin recruitment and downstream signaling, and inhibiting the receptor's scavenging function. This guide provides a detailed examination of the mechanisms of CXCL12 signaling, the specific role and effects of CXCR7 antagonists, quantitative data from relevant studies, and detailed experimental protocols for investigating this pathway.
The CXCL12 Chemokine and its Receptors
The chemokine CXCL12 interacts with two distinct receptors, CXCR4 and CXCR7, to orchestrate a wide range of cellular responses.
CXCR4: The Canonical Receptor
Upon binding CXCL12, CXCR4 activates canonical G protein-dependent signaling cascades. This involves the dissociation of the Gαi and Gβγ subunits, which in turn trigger multiple downstream pathways:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.
-
MAPK/ERK Pathway (ERK1/2): Regulates cell proliferation, survival, and migration.
-
PLC/IP3 Pathway: Leads to calcium mobilization and protein kinase C (PKC) activation.
CXCL12 can also induce G protein-coupled receptor kinase (GRK)-dependent phosphorylation of CXCR4, leading to β-arrestin recruitment and subsequent receptor internalization, a key mechanism for signal desensitization.
CXCR7 (ACKR3): The Atypical Receptor
CXCR7 is considered an atypical GPCR because it lacks the consensus "DRYLAIV" motif and does not efficiently couple to G proteins to induce classical responses like calcium mobilization. Its primary functions are:
-
β-Arrestin-Biased Signaling: Upon CXCL12 binding, CXCR7 preferentially recruits β-arrestin. This interaction can activate G protein-independent signaling pathways, including the MAPK/ERK cascade, influencing cell survival and migration.
-
Chemokine Scavenging: CXCR7 has a higher binding affinity for CXCL12 than CXCR4. It constitutively internalizes and, upon binding CXCL12, efficiently sequesters and degrades the chemokine, thereby shaping the extracellular CXCL12 gradient and modulating the availability of the ligand for CXCR4.
-
Heterodimerization: CXCR7 can form heterodimers with CXCR4. This interaction can alter CXCR4 signaling, often abrogating G-protein signaling and enhancing β-arrestin-dependent pathways.
Mechanism of Action of this compound
"this compound" functions as a competitive inhibitor at the CXCL12 binding site on the CXCR7 receptor. Its primary role is to block the interaction between CXCR7 and its ligands, CXCL12 and CXCL11. This blockade has several key consequences for CXCL12 signaling:
-
Inhibition of β-Arrestin Recruitment: By preventing ligand binding, the antagonist blocks the conformational changes in CXCR7 necessary for β-arrestin recruitment. This abrogates all downstream signaling events that are dependent on the CXCR7/β-arrestin complex, such as the activation of specific MAPK/ERK and Akt pathways.
-
Inhibition of Chemokine Scavenging: The antagonist prevents the CXCR7-mediated internalization and degradation of CXCL12. This can lead to an increase in the local concentration of CXCL12 available to bind to and signal through CXCR4.
-
Modulation of Cellular Responses: By inhibiting CXCR7-specific signaling, antagonists can block cellular processes such as migration, proliferation, and survival in cells where these functions are driven by the CXCL12/CXCR7 axis. This has been shown to be therapeutically relevant in models of cancer and inflammatory diseases.
Quantitative Data on CXCR7 Antagonism
While specific quantitative data for the generically named "this compound" is limited in peer-reviewed literature, data from well-characterized selective CXCR7 antagonists such as CCX771 and ACT-1004-1239 provide valuable insights into the potency and effects of this class of molecules.
Table 1: Binding Affinity and Potency of Selective CXCR7 Antagonists
| Compound | Target | Assay Type | Species | IC50 / Ki | Reference |
|---|---|---|---|---|---|
| CCX771 | Human CXCR7 | CXCL12 Binding Inhibition | Human | 4.1 nM | |
| ACT-1004-1239 | Human CXCR7 | CXCL12 Binding Inhibition | Human | 3.2 nM | |
| Peptide 1e | Human CXCR7 | SDF-1 Binding Inhibition | Human | 18 µM |
| CCX733 | Human CXCR7 | Not Specified | Human | Not Specified | |
Table 2: Functional Effects of CXCR7 Antagonism
| Antagonist | Cell Type | Experiment | Effect | Quantitative Measurement | Reference |
|---|---|---|---|---|---|
| CCX771 | Renal Cell Carcinoma | mTOR Activation | Inhibition | Not Specified | |
| CCX771 | Colon Cancer Cells | Lung Metastasis | Inhibition | Not Specified | |
| CCX771 | Neural Progenitor Cells | Transwell Migration | Blocked CXCL12-mediated migration | Significant Inhibition | |
| ACT-1004-1239 | DBA/1 Mice | LPS-induced ALI | Reduced Inflammation | Significant reduction in BALF cells | |
| This compound | Infant Airway Smooth Muscle | β2AR Expression | Restored CXCL11-induced downregulation | 10 µM concentration used | |
| CXCR7-knockdown | HT-29 Colon Cancer | Transwell Migration | Decreased Migration | P<0.05 vs. control |
| CXCR7-knockdown | Gastric Cancer Cells | Cell Migration & Invasion | Inhibited SDF-1 enhanced effects | Significant Inhibition | |
Visualized Signaling Pathways and Workflows
CXCL12 Signaling and Point of Antagonism
References
- 1. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 2. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCL12/CXCR7/β-arrestin1 biased signal promotes epithelial-to-mesenchymal transition of colorectal cancer by repressing miRNAs through YAP1 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Drug Design Targeting the CXCR4/CXCR7/CXCL12 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CXCR7 Antagonist-1 in Modulating Beta-Arrestin Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function of CXCR7 Antagonist-1 and its impact on the recruitment of beta-arrestin, a key process in G protein-coupled receptor (GPCR) signaling. This document outlines the current understanding of the CXCR7 signaling pathway, presents quantitative data on the effects of antagonists, details relevant experimental protocols, and provides visual representations of the core biological processes.
Introduction to CXCR7 and Beta-Arrestin Signaling
The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a seven-transmembrane receptor that plays a crucial role in various physiological and pathological processes, including immune responses, cell migration, and cancer progression. Unlike typical GPCRs that primarily signal through G proteins, CXCR7 is considered a "beta-arrestin-biased" receptor. This means that upon binding its cognate ligands, primarily CXCL12 (SDF-1) and CXCL11 (I-TAC), CXCR7 preferentially activates signaling pathways mediated by beta-arrestin proteins (β-arrestin-1 and β-arrestin-2).
Beta-arrestins are versatile adapter proteins that were initially discovered for their role in desensitizing GPCRs by uncoupling them from G proteins and targeting them for internalization. However, it is now well-established that beta-arrestins also act as signal transducers, scaffolding key components of signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, independent of G protein activation. The recruitment of beta-arrestin to CXCR7 is a critical event that initiates these downstream signaling events.
This compound is a molecule designed to inhibit the binding of CXCL12 and CXCL11 to CXCR7. By blocking this interaction, it is purposed to prevent the subsequent recruitment of beta-arrestin and the activation of downstream signaling pathways. Understanding the precise mechanism and quantitative effects of such antagonists is paramount for their development as therapeutic agents.
Quantitative Analysis of CXCR7 Antagonism on Beta-Arrestin Recruitment
While "this compound" is a commercially available compound (e.g., MedChemExpress HY-139643), specific quantitative data on its direct inhibition of beta-arrestin recruitment in the public domain is limited. One study notes its use at a 10 μM concentration to elicit a biological response[1]. To provide a quantitative context for the field, this section presents data from well-characterized and potent CXCR7 antagonists, such as ACT-1004-1239, which serve as representative examples of how such molecules are evaluated. Additionally, the complex pharmacology of CXCR7 is highlighted by including data on compounds that are antagonists at the related CXCR4 receptor but act as agonists for CXCR7-mediated beta-arrestin recruitment.
Table 1: Quantitative Data for CXCR7 Modulators in Beta-Arrestin Recruitment Assays
| Compound | Class | Assay Type | Ligand Used | Cell Line | Potency (IC50/EC50) | Reference |
| ACT-1004-1239 | CXCR7 Antagonist | Beta-arrestin Recruitment | CXCL11/CXCL12 | Not Specified | IC50: 3.2 nM | [2] |
| CCX771 | CXCR7 Antagonist/Agonist | Beta-arrestin Recruitment | Not Specified | Lymphoblastic Leukemia Model | Agonistic activity observed | [3][4] |
| TC14012 | CXCR4 Antagonist / CXCR7 Agonist | Beta-arrestin Recruitment (BRET) | N/A | HEK293 | EC50: 350 nM | [5] |
| AMD3100 (Plerixafor) | CXCR4 Antagonist / CXCR7 Agonist | Beta-arrestin Recruitment (BRET) | N/A | HEK293 | EC50: 140 µM |
Note: IC50 (half-maximal inhibitory concentration) values for antagonists indicate the concentration of the compound required to inhibit 50% of the beta-arrestin recruitment induced by an agonist. EC50 (half-maximal effective concentration) values for agonists indicate the concentration required to elicit 50% of the maximal beta-arrestin recruitment. BRET stands for Bioluminescence Resonance Energy Transfer.
Signaling Pathways
The interaction of ligands with CXCR7 and the subsequent recruitment of beta-arrestin initiate a cascade of intracellular events. The following diagrams illustrate these pathways, both in the presence of a natural ligand and when the receptor is blocked by an antagonist.
Experimental Protocols
The following section details a representative methodology for a beta-arrestin recruitment assay to evaluate the effect of a CXCR7 antagonist. This protocol is based on common commercially available assay platforms, such as the PathHunter® assay by DiscoverX.
Objective: To quantify the inhibitory effect of this compound on CXCL12-induced beta-arrestin recruitment to CXCR7.
Materials:
-
Cell Line: A stable cell line co-expressing human CXCR7 fused to a small enzyme fragment (e.g., ProLink™) and beta-arrestin-2 fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay Buffer: HBSS or other suitable buffer.
-
Agonist: Recombinant human CXCL12.
-
Antagonist: this compound.
-
Detection Reagents: Substrate for the complemented enzyme (e.g., chemiluminescent substrate).
-
Instrumentation: Plate reader capable of detecting luminescence.
-
Plates: White, opaque 96- or 384-well microplates.
Procedure:
-
Cell Culture and Plating:
-
Culture the CXCR7 beta-arrestin reporter cell line according to the supplier's instructions.
-
On the day before the assay, harvest the cells and resuspend them in fresh culture medium.
-
Plate the cells into the microplates at a pre-optimized density and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the antagonist stock solution in assay buffer to generate a range of concentrations for the dose-response curve.
-
Prepare a stock solution of CXCL12 in assay buffer. Dilute this stock to a final concentration that elicits a submaximal (EC80) response, as determined from a prior agonist dose-response experiment.
-
-
Antagonist Assay Protocol:
-
Remove the culture medium from the plated cells.
-
Add the serially diluted this compound to the appropriate wells. Include wells with assay buffer and solvent alone as controls.
-
Incubate the plate for a pre-determined time (e.g., 30 minutes) at 37°C to allow the antagonist to bind to the receptor.
-
Add the EC80 concentration of CXCL12 to all wells except for the negative control wells (which receive only assay buffer).
-
Incubate the plate for the optimal duration for beta-arrestin recruitment (e.g., 60-90 minutes) at 37°C.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Prepare the detection reagent according to the manufacturer's instructions and add it to all wells.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no agonist) from all other readings.
-
Normalize the data by setting the signal from cells treated with CXCL12 and vehicle to 100% and the signal from untreated cells to 0%.
-
Plot the normalized response as a function of the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the this compound.
-
Conclusion
This compound represents a class of molecules with the potential to modulate cellular processes by inhibiting the beta-arrestin-biased signaling of the CXCR7 receptor. The methodologies and data presented in this guide provide a framework for the scientific and drug development community to investigate and characterize such compounds. A thorough understanding of their quantitative effects on beta-arrestin recruitment and the downstream signaling pathways is essential for the advancement of novel therapeutics targeting the CXCR7 axis. The provided diagrams and protocols offer a starting point for researchers to design and execute experiments aimed at elucidating the intricate pharmacology of CXCR7 and its modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Peptidomimetic CXCR4 Antagonist TC14012 Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
"CXCR7 antagonist-1" literature review for cancer research
A Technical Guide to CXCR7 Antagonism in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the C-X-C Motif Chemokine Receptor 7 (CXCR7) and the therapeutic potential of its antagonists in cancer research. It consolidates key findings on signaling pathways, preclinical efficacy, and essential experimental methodologies.
Introduction: The CXCL12/CXCR4/CXCR7 Axis in Cancer
The chemokine CXCL12 (also known as SDF-1) and its receptors, CXCR4 and CXCR7, form a critical signaling axis that plays a pivotal role in cancer progression.[1] This axis is instrumental in regulating diverse cellular functions, including cell proliferation, survival, migration, and gene expression.[1][2] While CXCR4 is a conventional G-protein coupled receptor (GPCR), CXCR7 (also named Atypical Chemokine Receptor 3, ACKR3) is an atypical chemokine receptor.[1] CXCR7 is overexpressed in numerous malignancies, including breast, lung, pancreatic, and prostate cancers, and its expression level often correlates with tumor stage and metastasis.[3] Unlike CXCR4, CXCR7 does not typically signal through G-proteins but preferentially utilizes the β-arrestin pathway. It also functions as a high-affinity scavenger receptor for CXCL12, thereby modulating the ligand's availability for CXCR4. Given its significant role in tumor biology, CXCR7 has emerged as a promising therapeutic target.
The CXCR7 Signaling Pathway
CXCR7's mechanism of action is multifaceted. Upon binding its ligands, primarily CXCL12 and CXCL11 (I-TAC), CXCR7 can initiate several downstream effects:
-
β-Arrestin-Mediated Signaling: Instead of G-protein coupling, ligand binding to CXCR7 predominantly recruits β-arrestin. This scaffolding protein can then activate key pro-tumorigenic pathways, including the MAPK/ERK and PI3K/Akt pathways, promoting cell survival and proliferation.
-
CXCL12 Scavenging: CXCR7 internalizes CXCL12, effectively reducing its extracellular concentration. This scavenging function can indirectly regulate the signaling of CXCR4, which has a lower affinity for CXCL12.
-
Heterodimerization: CXCR7 can form heterodimers with CXCR4. This interaction can modify CXCR4's signaling output and lead to the recruitment of β-arrestin, activating pathways like ERK1/2.
These complex interactions underscore CXCR7's role in fine-tuning chemokine signaling within the tumor microenvironment.
References
understanding the function of "CXCR7 antagonist-1" in neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, a complex biological response of the central nervous system (CNS) to various insults, plays a pivotal role in the pathogenesis of numerous neurodegenerative diseases, including multiple sclerosis (MS), Alzheimer's disease, and Parkinson's disease. A key aspect of neuroinflammation is the infiltration of peripheral immune cells into the CNS, a process orchestrated by a class of signaling proteins known as chemokines and their receptors. Among these, the atypical chemokine receptor 7 (CXCR7), also known as ACKR3, has emerged as a critical regulator of neuroinflammatory processes.
This technical guide provides an in-depth exploration of the function of CXCR7 in neuroinflammation, with a particular focus on the therapeutic potential of its antagonism. We will delve into the molecular mechanisms of CXCR7 signaling, the effects of specific antagonists in preclinical models of neuroinflammation, and detailed experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of neuroinflammation and develop novel therapeutic strategies.
The CXCR7 Receptor: An Atypical Player in Chemokine Signaling
CXCR7 is a seven-transmembrane G-protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL12 (also known as SDF-1) and CXCL11 (also known as I-TAC).[1] Unlike conventional chemokine receptors that primarily signal through G-protein-dependent pathways to mediate cell migration, CXCR7 exhibits a distinct mechanism of action. It is now understood to be a "biased" receptor that preferentially signals through the β-arrestin pathway.[2][3]
Upon ligand binding, CXCR7 does not induce typical G-protein-mediated downstream effects such as calcium mobilization.[4][5] Instead, it efficiently recruits β-arrestin 2. This interaction leads to the internalization of the receptor-ligand complex, effectively scavenging and degrading extracellular CXCL12 and CXCL11. This scavenging function allows CXCR7 to shape chemokine gradients, thereby influencing the migration of cells that express the conventional CXCL12 receptor, CXCR4.
Beyond its scavenging role, the CXCR7-β-arrestin 2 complex can act as a signaling scaffold, activating downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.
CXCR7 Antagonist-1 and the Advent of Selective CXCR7 Blockade
"this compound" (CAS 1613021-99-0) is a specific small molecule inhibitor of CXCR7. It acts by blocking the binding of CXCL12 and CXCL11 to the receptor. While "this compound" is a designated research chemical, the broader therapeutic potential of CXCR7 antagonism has been more extensively studied with other potent and selective antagonists, such as ACT-1004-1239. This guide will focus on the well-documented effects of these antagonists in the context of neuroinflammation.
The Function of CXCR7 Antagonism in Neuroinflammation
In neuroinflammatory conditions, CXCR7 is upregulated on various cell types within the CNS, including endothelial cells, astrocytes, and oligodendrocyte precursor cells (OPCs). Its role is multifaceted and context-dependent.
Modulation of Leukocyte Infiltration
A primary function of CXCR7 on brain endothelial cells is to internalize and clear CXCL12 from the abluminal surface of the blood-brain barrier. This process is crucial for creating a chemokine gradient that guides CXCR4-expressing leukocytes across the endothelium and into the CNS parenchyma.
By blocking this scavenging function, CXCR7 antagonists prevent the removal of CXCL12, leading to an accumulation of the chemokine on the endothelial surface. This disrupts the chemokine gradient, thereby reducing the infiltration of pathogenic immune cells, such as T cells and monocytes, into the CNS.
Promotion of Remyelination
In demyelinating diseases like multiple sclerosis, the repair of damaged myelin sheaths (remyelination) is a critical process for restoring neurological function. CXCR7 plays a regulatory role in this process. By scavenging CXCL12, CXCR7 can limit the availability of this chemokine to CXCR4-expressing OPCs. The CXCL12/CXCR4 signaling axis is known to be important for OPC differentiation into mature, myelinating oligodendrocytes.
CXCR7 antagonists, by increasing the local concentration of CXCL12, can enhance CXCR4 signaling in OPCs, thereby promoting their differentiation and accelerating remyelination.
Quantitative Data on the Effects of CXCR7 Antagonism
The following tables summarize key quantitative data from preclinical studies investigating the effects of the potent and selective CXCR7 antagonist, ACT-1004-1239.
In Vitro Activity of ACT-1004-1239
| Parameter | Species | Value | Reference |
| IC50 | Human | 3.2 nM | |
| Mouse | 2.3 nM | ||
| Rat | 3.1 nM | ||
| Dog | 2.3 nM | ||
| Guinea Pig | 0.6 nM | ||
| Macaque | 1.5 nM |
In Vivo Efficacy of ACT-1004-1239 in the EAE Model of Multiple Sclerosis
| Parameter | Model | Treatment | Effect | Reference |
| Clinical Score | MOG35-55-induced EAE in mice | 10-100 mg/kg, p.o., twice daily | Significant dose-dependent reduction in clinical scores | |
| Immune Cell Infiltration | MOG35-55-induced EAE in mice | 100 mg/kg, p.o., twice daily | Significant reduction in CNS infiltration of neutrophils, monocytes, monocyte-derived cells, pDCs, DCs, NK cells, NKT cells, B cells, and T cells | |
| Plasma CXCL12 | MOG35-55-induced EAE in mice | 10-100 mg/kg, p.o., twice daily | Dose-dependent increase in plasma CXCL12 concentration | |
| Survival | MOG35-55-induced EAE in mice | 10-100 mg/kg, p.o., twice daily | Increased survival rate |
In Vivo Efficacy of ACT-1004-1239 in the Cuprizone Model of Demyelination
| Parameter | Model | Treatment | Effect | Reference |
| Mature Oligodendrocytes | Cuprizone-induced demyelination in mice | 100 mg/kg, p.o., twice daily | Significantly increased number of mature myelinating oligodendrocytes | |
| Myelination | Cuprizone-induced demyelination in mice | 100 mg/kg, p.o., twice daily | Enhanced myelination |
Pharmacokinetic Properties of ACT-1004-1239
| Parameter | Species | Dose | Value | Reference |
| Cmax | Rat | 10 mg/kg, p.o. | 600 ng/mL | |
| Tmax | Rat | 10 mg/kg, p.o. | 0.5 h | |
| Oral Bioavailability (F%) | Rat | 10 mg/kg, p.o. | 35% | |
| Volume of Distribution (Vss) | Rat | 1 mg/kg, i.v. | 3.6 L/kg | |
| Clearance (Cl) | Rat | 1 mg/kg, i.v. | 70 mL/min/kg | |
| Half-life (T1/2) | Rat | 1 mg/kg, i.v. | 1.3 h |
Signaling Pathways and Experimental Workflows
CXCR7 Signaling Pathway
The following diagram illustrates the β-arrestin-biased signaling pathway of CXCR7. Upon binding of its ligands, CXCL12 or CXCL11, CXCR7 undergoes a conformational change that promotes the recruitment of β-arrestin 2. This interaction is facilitated by G protein-coupled receptor kinases (GRKs). The CXCR7-β-arrestin 2 complex is then internalized, leading to ligand degradation and the activation of downstream signaling cascades, such as the MAPK/ERK pathway.
Caption: CXCR7 β-arrestin-biased signaling pathway.
Experimental Workflow: EAE Induction and Treatment
The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely used animal model for multiple sclerosis. The following diagram outlines a typical workflow for inducing EAE in mice and evaluating the efficacy of a CXCR7 antagonist.
Caption: Workflow for EAE induction and therapeutic evaluation.
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction
This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.
Materials:
-
MOG35-55 peptide (e.g., from Hooke Laboratories)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., from Difco)
-
Pertussis toxin (PTX) (e.g., from List Biological Laboratories)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice, 8-12 weeks old
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization, prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.
-
Prepare a suspension of CFA containing 4 mg/mL of Mycobacterium tuberculosis.
-
Draw equal volumes of the MOG35-55 solution and CFA into two separate syringes connected by a luer lock.
-
Forcefully pass the mixture back and forth between the syringes until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank (total of 200 µg MOG35-55 per mouse).
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE and record their body weight.
-
Clinical scoring is typically performed on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Administration of CXCR7 Antagonist
Materials:
-
CXCR7 antagonist (e.g., ACT-1004-1239)
-
Vehicle (e.g., 0.5% methylcellulose and 0.5% Tween 80 in water)
Procedure:
-
Prepare the desired concentration of the CXCR7 antagonist in the vehicle.
-
Administer the antagonist or vehicle to the mice via oral gavage (p.o.) at the specified dose and frequency (e.g., 100 mg/kg, twice daily).
-
Treatment can be initiated prophylactically (starting at the time of immunization) or therapeutically (after the onset of clinical signs).
Flow Cytometry Analysis of CNS Infiltrating Immune Cells
This protocol outlines the isolation and analysis of immune cells from the brain and spinal cord of EAE mice.
Materials:
-
Ice-cold Hank's Balanced Salt Solution (HBSS)
-
Collagenase D (e.g., from Roche)
-
DNase I (e.g., from Sigma-Aldrich)
-
Percoll (e.g., from GE Healthcare)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD11b, CD4, CD8, B220, Ly6G)
Procedure:
-
Tissue Harvest and Digestion:
-
Perfuse the mice transcardially with ice-cold HBSS to remove circulating blood cells.
-
Dissect the brain and spinal cord and place them in ice-cold HBSS.
-
Mince the tissue and digest with Collagenase D and DNase I at 37°C.
-
-
Mononuclear Cell Isolation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Resuspend the cells in 37% Percoll and layer over 70% Percoll.
-
Centrifuge to separate the mononuclear cells (at the 37%/70% interface) from myelin debris.
-
-
Antibody Staining:
-
Wash the isolated mononuclear cells with FACS buffer.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the desired surface markers.
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations that have infiltrated the CNS.
-
Immunohistochemistry for Myelination and Oligodendrocytes
This protocol describes the staining of brain sections from the cuprizone model to assess myelination and oligodendrocyte numbers.
Materials:
-
Cuprizone-treated and control mouse brains
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Primary antibodies (e.g., anti-Myelin Basic Protein (MBP) for myelin, anti-Olig2 for oligodendrocyte lineage cells, anti-GST-pi for mature oligodendrocytes)
-
Fluorochrome-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Perfuse mice with 4% PFA.
-
Post-fix the brains in 4% PFA overnight.
-
Cryoprotect the brains by sequential immersion in 15% and 30% sucrose solutions.
-
Embed the brains in OCT and freeze.
-
Cut coronal sections on a cryostat.
-
-
Immunostaining:
-
Wash the sections with PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal serum and 0.3% Triton X-100).
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections and incubate with the appropriate fluorochrome-conjugated secondary antibody.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Mount the stained sections with mounting medium.
-
Image the sections using a fluorescence microscope.
-
Quantify the intensity of myelin staining or the number of stained oligodendrocytes in specific brain regions (e.g., the corpus callosum).
-
Conclusion
The atypical chemokine receptor CXCR7 represents a promising therapeutic target for neuroinflammatory diseases. Its unique β-arrestin-biased signaling and its role as a chemokine scavenger place it at a critical nexus of immune cell trafficking and CNS repair processes. The antagonism of CXCR7, as demonstrated by compounds like ACT-1004-1239, offers a dual mode of action: the reduction of neuroinflammation by limiting leukocyte infiltration and the promotion of remyelination by enhancing OPC differentiation. The quantitative data from preclinical models, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for further research and development in this exciting area. As our understanding of the intricate functions of CXCR7 in the CNS continues to grow, so too will the potential for developing novel and effective therapies for a range of debilitating neuroinflammatory disorders.
References
Unveiling the Potential of CXCR7 Antagonist-1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of CXCR7 Antagonist-1, a potent and selective chemical probe for the atypical chemokine receptor, CXCR7 (also known as ACKR3). This document is intended for researchers, scientists, and drug development professionals interested in the function of CXCR7 and the therapeutic potential of its antagonism in various disease contexts, including cancer and inflammatory disorders.
Introduction to CXCR7 and the Role of Antagonism
The C-X-C chemokine receptor type 7 (CXCR7) is a seven-transmembrane G protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC). Unlike typical GPCRs, CXCR7 does not couple to G proteins to induce classical downstream signaling cascades. Instead, it primarily signals through β-arrestin pathways and functions as a scavenger receptor, internalizing and clearing its ligands to modulate their local concentrations. This unique mechanism of action makes CXCR7 a critical regulator of cellular processes such as migration, adhesion, and survival, and implicates it in the pathophysiology of numerous diseases.
This compound is a small molecule inhibitor designed to block the binding of CXCL12 and CXCL11 to CXCR7, thereby preventing receptor activation and downstream signaling. As a chemical probe, it serves as an invaluable tool to dissect the biological functions of CXCR7 and to validate its potential as a therapeutic target.
Chemical Properties and Commercial Availability
This compound, identified as compound 1.128 in patent WO2014085490A1, is a synthetic molecule with the following chemical properties:
| Property | Value |
| CAS Number | 1613021-99-0 |
| Molecular Formula | C₂₁H₁₉FN₆O |
| Molecular Weight | 390.41 g/mol |
This compound is commercially available from several chemical suppliers for research purposes, ensuring its accessibility to the scientific community.
Mechanism of Action and Biological Activity
This compound exerts its biological effects by competitively inhibiting the interaction between CXCR7 and its natural ligands, CXCL12 and CXCL11. This blockade prevents the recruitment of β-arrestin to the receptor, a critical step in CXCR7-mediated signaling.
CXCR7 Signaling Pathway
CXCR7 signaling is distinct from that of classical chemokine receptors. Upon ligand binding, CXCR7 undergoes a conformational change that promotes the recruitment of β-arrestin. This scaffolding protein then initiates a cascade of downstream signaling events, independent of G-protein activation.
Experimental Protocols
The following are generalized protocols for key experiments to characterize the function of this compound. Detailed procedures should be optimized for specific cell types and experimental conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the CXCR7 receptor.
Materials:
-
HEK293 cells stably expressing human CXCR7
-
[¹²⁵I]-CXCL12 (radioligand)
-
This compound
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Harvest and resuspend CXCR7-expressing cells in binding buffer.
-
In a 96-well plate, add a fixed concentration of [¹²⁵I]-CXCL12 to each well.
-
Add varying concentrations of this compound (or unlabeled CXCL12 for competition) to the wells.
-
Add the cell suspension to each well and incubate at room temperature for 2-3 hours with gentle agitation.
-
Harvest the cells onto filter mats using a cell harvester and wash with ice-cold wash buffer.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC₅₀ and Kᵢ values.
β-Arrestin Recruitment Assay
This assay measures the ability of this compound to block ligand-induced β-arrestin recruitment to CXCR7.
Materials:
-
U2OS or HEK293 cells co-expressing CXCR7 tagged with a luminescent donor (e.g., NanoLuc) and β-arrestin tagged with a fluorescent acceptor (e.g., HaloTag with a fluorescent ligand).
-
CXCL12 or CXCL11
-
This compound
-
Assay buffer
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with a fixed concentration of CXCL12 or CXCL11.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) signal at different time points using a plate reader.
-
Analyze the data to determine the antagonist's potency in blocking β-arrestin recruitment.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for this compound and other relevant CXCR7 modulators for comparative purposes. Note: Specific values for this compound are not publicly available and are for illustrative purposes based on typical small molecule antagonists.
| Compound | Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | EC₅₀ (nM) |
| This compound | CXCR7 | Binding Assay | Data not available | Data not available | - |
| This compound | CXCR7 | β-Arrestin Recruitment | Data not available | - | Data not available |
| ACT-1004-1239 | CXCR7 | β-Arrestin Recruitment | 3.2 | - | - |
| CCX771 | CXCR7 | Binding Assay | ~10 | - | - |
Conclusion
This compound is a valuable chemical probe for elucidating the complex biology of the atypical chemokine receptor CXCR7. Its ability to selectively block the interaction of CXCR7 with its ligands provides a powerful tool for studying the receptor's role in health and disease. This technical guide provides a foundational understanding of this compound, its mechanism of action, and experimental approaches for its characterization, empowering researchers to further explore the therapeutic potential of targeting CXCR7.
Disclaimer: This document is intended for research purposes only and is not a guide for clinical use. All experiments should be conducted in accordance with relevant safety guidelines and regulations.
Initial Studies on CXCR7 Antagonist-1 in Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial pre-clinical research on CXCR7 antagonists, with a focus on "CXCR7 antagonist-1" (a pseudonym for early-stage compounds under investigation, with specific data provided for ACT-1004-1239), in the context of autoimmune diseases. This document details the mechanism of action, summarizes key quantitative data from in vivo and in vitro studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Core Concepts: The Role of CXCR7 in Autoimmunity
The C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3, is an atypical chemokine receptor that binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC). Unlike typical chemokine receptors that signal through G-proteins, CXCR7 primarily signals through the β-arrestin pathway.[1] In the context of autoimmune diseases, CXCR7 is implicated in regulating inflammation and immune cell trafficking.[1] Its expression on endothelial cells in the synovium of rheumatoid arthritis patients and its upregulation in allergic airway inflammation point to its pro-inflammatory role.[1]
In multiple sclerosis (MS), CXCR7 is involved in leukocyte entry into the central nervous system (CNS).[2] It acts as a scavenger receptor for CXCL12, and its activation is crucial for the infiltration of autoreactive leukocytes into the CNS parenchyma during experimental autoimmune encephalomyelitis (EAE), a common animal model for MS.[2] Antagonism of CXCR7 has been shown to ameliorate EAE, reduce leukocyte infiltration, and increase the levels of CXCL12 on the abluminal surfaces of the blood-brain barrier.
Quantitative Data Summary
The following tables summarize the key quantitative data from initial studies on the CXCR7 antagonist ACT-1004-1239.
Table 1: In Vitro Potency of ACT-1004-1239
| Species | IC50 (nM) |
| Human | 3.2 |
| Mouse | 2.3 |
| Rat | 3.1 |
| Dog | 2.3 |
| Macaque | 1.5 |
| Guinea Pig | 0.6 |
Data sourced from MedchemExpress, referencing Richard-Bildstein S, et al. J Med Chem. 2020 and Pouzol L, et al. FASEB J. 2021.
Table 2: In Vivo Efficacy of ACT-1004-1239 in MOG35-55-Induced EAE Model
| Parameter | Vehicle-Treated EAE Mice | ACT-1004-1239 (100 mg/kg, p.o., twice daily) |
| Mean Clinical Score | Increased severity | Significantly reduced disease severity |
| Survival Rate | Lower | Increased |
| Immune Cell Infiltrates in CNS | Significant infiltration | Reduced infiltration of neutrophils, monocytes, MdCs, pDCs, DCs, NK cells, NKT cells, B cells, and T cells |
| Plasma CXCL12 Concentration | Baseline | Increased |
| Plasma Neurofilament Light Chain | Elevated | Reduced |
Data summarized from studies by Pouzol L, et al. FASEB J. 2021.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the initial studies of CXCR7 antagonists.
MOG35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the induction of EAE in mice to model multiple sclerosis.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
8-12 week old female C57BL/6 or DBA/1 mice
-
CXCR7 antagonist (e.g., ACT-1004-1239) or vehicle control
Procedure:
-
Immunization: On day 0, emulsify MOG35-55 peptide in CFA at a final concentration of 2 mg/mL. Subcutaneously inject 100 µL of the emulsion at two sites on the flank of each mouse.
-
Pertussis Toxin Administration: On day 0 and day 2, administer 200 ng of PTX intraperitoneally to each mouse.
-
Treatment: Begin oral administration of the CXCR7 antagonist (e.g., 10-100 mg/kg of ACT-1004-1239, twice daily) or vehicle control on the day of immunization and continue for the duration of the study.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score as follows:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
Endpoint Analysis: At the end of the study, collect blood for plasma CXCL12 and neurofilament light chain analysis. Perfuse mice and collect spinal cords for histological analysis of immune cell infiltration and demyelination.
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This assay assesses the effect of CXCR7 antagonists on the differentiation of OPCs into mature oligodendrocytes.
Materials:
-
Primary rat OPCs
-
OPC proliferation medium (containing PDGF-AA and FGF-2)
-
OPC differentiation medium (serum-free, containing T3)
-
CXCL12
-
CXCR7 antagonist (e.g., ACT-1004-1239)
-
Antibodies for immunocytochemistry (e.g., anti-O4 for mature oligodendrocytes)
Procedure:
-
OPC Culture: Culture primary rat OPCs in proliferation medium.
-
Differentiation Induction: To induce differentiation, switch the medium to differentiation medium.
-
Treatment: Treat the cells with varying concentrations of CXCL12 in the presence or absence of the CXCR7 antagonist (e.g., 1-10 µM ACT-1004-1239) for up to 30 days.
-
Immunocytochemistry: After the treatment period, fix the cells and perform immunocytochemistry using an antibody against a mature oligodendrocyte marker (e.g., O4).
-
Quantification: Quantify the number of mature, myelinating oligodendrocytes to assess the effect of the treatment.
CXCR7 β-Arrestin Recruitment Assay (BRET-based)
This assay measures the ability of a compound to antagonize ligand-induced β-arrestin recruitment to CXCR7.
Materials:
-
HEK293 cells
-
Expression vector for CXCR7 fused to a BRET donor (e.g., Renilla Luciferase, Rluc)
-
Expression vector for β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
CXCL12 or CXCL11
-
CXCR7 antagonist (e.g., ACT-1004-1239)
-
BRET plate reader
Procedure:
-
Transfection: Co-transfect HEK293 cells with the CXCR7-Rluc and β-arrestin-2-YFP expression vectors.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with the CXCR7 antagonist or vehicle for a specified time.
-
Ligand Stimulation: Stimulate the cells with a known CXCR7 agonist (CXCL12 or CXCL11).
-
BRET Measurement: Immediately after ligand addition, measure the BRET signal using a plate reader. The BRET ratio is calculated as the ratio of the light emitted by the acceptor (YFP) to the light emitted by the donor (Rluc).
-
Data Analysis: A decrease in the BRET signal in the presence of the antagonist indicates inhibition of ligand-induced β-arrestin recruitment. Calculate the IC50 value of the antagonist.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: CXCR7 Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for MOG35-55-Induced EAE.
Caption: Interplay between CXCR4 and CXCR7 Signaling.
References
- 1. CXCR7 influences leukocyte entry into the CNS parenchyma by controlling abluminal CXCL12 abundance during autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of a CXCR7 Antagonist in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes, including cell proliferation, metastasis, angiogenesis, and immune responses.[1] Its primary ligands are CXCL12 (SDF-1) and CXCL11 (I-TAC).[2] Unlike typical chemokine receptors, CXCR7 primarily signals through the β-arrestin pathway and can also act as a scavenger receptor for its ligands, thereby modulating the activity of other receptors like CXCR4.[1][3] The dysregulation of the CXCL12/CXCR4/CXCR7 axis is implicated in numerous diseases, making CXCR7 an attractive therapeutic target. This document provides detailed protocols for the in vivo administration of a generic CXCR7 antagonist in mouse models, based on currently available preclinical data for compounds such as ACT-1004-1239 and others.
Data Presentation: Quantitative In Vivo Administration Parameters
The following table summarizes key quantitative data from various preclinical studies involving CXCR7 antagonists in mice. Researchers should consider these as starting points and optimize the parameters for their specific antagonist and experimental model.
| Parameter | Route of Administration | Dosage Range | Frequency | Vehicle/Formulation | Mouse Strain | Reference |
| Antagonist Formulation & Dosing | Oral (p.o.) | 1 - 100 mg/kg | Twice a day (b.i.d.) | 0.5% methylcellulose and 0.5% Tween 80 in water | DBA/1 | [4] |
| Intranasal | 10 µM | Once a day | Not specified | BALB/c | ||
| Subcutaneous (s.c.) | 30 mg/kg | Not specified | 10% DMSO, 50% PEG-400, 40% water | CD-1 | ||
| Not specified | 10 or 30 mg/kg | Not specified | 10% captisol | Not specified |
Experimental Protocols
Preparation of CXCR7 Antagonist Formulation
Note: The following are example formulations. The optimal vehicle should be determined based on the solubility and stability of the specific CXCR7 antagonist being used.
a) Oral Formulation (Suspension):
-
Weigh the required amount of CXCR7 antagonist.
-
Prepare the vehicle by dissolving 0.5% (w/v) methylcellulose and 0.5% (v/v) Tween 80 in sterile water.
-
Gradually add the powdered antagonist to the vehicle while vortexing or stirring to ensure a homogenous suspension.
-
Prepare fresh on each day of administration.
b) Subcutaneous Formulation (Solution):
-
Dissolve the CXCR7 antagonist in 10% dimethyl sulfoxide (DMSO).
-
Add 50% polyethylene glycol 400 (PEG-400) and mix thoroughly.
-
Bring the final volume with 40% sterile water and mix until a clear solution is obtained.
-
The final formulation should be sterile-filtered before injection.
In Vivo Administration Protocol
a) Animal Handling and Acclimatization:
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
b) Administration Routes:
-
Oral Gavage:
-
Gently restrain the mouse.
-
Using a proper-sized oral gavage needle, carefully administer the prepared antagonist suspension. The volume should typically not exceed 10 mL/kg of body weight.
-
-
Intranasal Instillation:
-
Lightly anesthetize the mouse.
-
Hold the mouse in a supine position.
-
Carefully dispense a small volume (e.g., 10-20 µL) of the antagonist solution into the nares, allowing the mouse to inhale the liquid.
-
-
Subcutaneous Injection:
-
Pinch the skin on the back of the mouse to form a tent.
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the tented skin.
-
Inject the antagonist solution and withdraw the needle.
-
c) Dosing and Monitoring:
-
Randomize mice into control (vehicle) and treatment groups.
-
Administer the CXCR7 antagonist or vehicle according to the predetermined dosage and frequency.
-
Monitor the health of the mice daily, including body weight, food and water intake, and any signs of toxicity.
-
At the end of the study, euthanize the mice and collect tissues for downstream analysis (e.g., histology, gene expression, etc.).
Mandatory Visualizations
CXCR7 Signaling Pathway
Caption: CXCR7 signaling is primarily mediated through β-arrestin, leading to the activation of downstream pathways like AKT, MAPK, and JAK/STAT, which regulate key cellular processes.
Experimental Workflow for In Vivo CXCR7 Antagonist Administration
Caption: A typical workflow for evaluating a CXCR7 antagonist in a mouse disease model includes preparation, treatment, and analysis phases.
References
- 1. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 4. CXCR7 Antagonism Reduces Acute Lung Injury Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing "CXCR7 antagonist-1" Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the preparation, storage, and handling of "CXCR7 antagonist-1" stock solutions for use in cell culture experiments. Adherence to this protocol is crucial for obtaining accurate, reproducible, and reliable experimental results.
Introduction
This compound is a small molecule inhibitor of the C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3.[1] It functions by inhibiting the binding of the chemokines CXCL11 (I-TAC) and CXCL12 (SDF-1) to CXCR7.[2][3][4][5] This receptor is involved in various physiological and pathological processes, including tumor cell proliferation and inflammatory diseases. Accurate preparation of a stable stock solution is the foundational step for any in vitro study involving this compound.
Quantitative Data Summary
For consistency and reproducibility in experimental setups, it is imperative to handle this compound with precision. The following table summarizes the key quantitative data for preparing a stock solution.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₁H₁₉FN₆O | |
| Molecular Weight | 390.41 g/mol | |
| CAS Number | 1613021-99-0 | |
| Appearance | Powder | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | |
| Solubility in DMSO | 100 mg/mL (256.14 mM) | |
| Recommended Stock Solution Concentration | 10 mM | |
| Short-term Storage (Stock Solution) | -20°C for up to 1 month, protect from light | |
| Long-term Storage (Stock Solution) | -80°C for up to 6 months, protect from light | |
| Typical Working Concentration Range | 1 nM - 10 µM (should be determined empirically) | |
| Final DMSO Concentration in Culture | <0.1% (v/v) to avoid cytotoxicity |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile pipette tips
-
Vortex mixer
-
Sterile cryovials for aliquoting
Procedure:
-
Pre-handling: Before opening, centrifuge the vial containing the this compound powder to ensure all the powder is at the bottom of the vial.
-
Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L * 0.001 L * 390.41 g/mol * 1000 mg/g = 3.9041 mg
-
-
-
Weighing: On a calibrated analytical balance, carefully weigh out 3.9041 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no visible particles. If dissolution is difficult, gentle warming in a 37°C water bath or brief ultrasonication may aid the process.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
For short-term storage, keep the aliquots at -20°C for up to one month.
-
For long-term storage, store the aliquots at -80°C for up to six months. Always protect the solution from light.
-
Preparation of Working Solution:
To prepare a working solution for your cell culture experiments, dilute the 10 mM stock solution in your cell culture medium to the desired final concentration.
-
Example for a 10 µM working solution:
-
Perform a 1:1000 dilution of the 10 mM stock solution. For instance, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Crucial Note on DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
References
Application Notes and Protocols: "CXCR7 Antagonist-1" Treatment in Experimental Autoimmune Encephalomyelitis (EAE)
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1] EAE is characterized by central nervous system (CNS) inflammation, demyelination, and axonal damage, driven by an autoimmune response against myelin components.[1][2] The chemokine receptor CXCR7, also known as Atypical Chemokine Receptor 3 (ACKR3), has emerged as a key regulator in neuroinflammatory processes.[3] CXCR7 is an atypical receptor for the chemokines CXCL12 (also known as SDF-1) and CXCL11.[4] Unlike conventional chemokine receptors, it does not typically signal through G-proteins but primarily functions as a scavenger, internalizing and degrading its ligands, thereby modulating their local concentration and availability for other receptors, such as CXCR4.
In the context of EAE and MS, CXCR7 expression is upregulated on various cell types, including endothelial cells of the blood-brain barrier (BBB) and oligodendrocyte precursor cells (OPCs). This upregulation is thought to play a complex role in disease pathogenesis. Targeting CXCR7 with antagonists has been proposed as a novel therapeutic strategy for demyelinating diseases. These antagonists are designed to block the scavenging function of CXCR7, leading to a dual mechanism of action: immunomodulation and promotion of remyelination.
Mechanism of Action
Treatment with a CXCR7 antagonist offers a two-pronged therapeutic approach in the EAE model:
-
Immunomodulation: In EAE, CXCR7 on CNS endothelial cells sequesters CXCL12, creating a chemokine gradient that facilitates the trafficking of pathogenic leukocytes into the CNS parenchyma. By blocking CXCR7, an antagonist prevents this sequestration, increasing the local concentration of CXCL12. This altered gradient can disrupt the migration of autoreactive immune cells across the blood-brain barrier, thereby reducing CNS inflammation, immune cell infiltration, and subsequent axonal damage.
-
Promotion of Remyelination: Effective myelin repair requires the differentiation of OPCs into mature, myelinating oligodendrocytes, a process influenced by the CXCL12/CXCR4 signaling axis. During demyelination, CXCR7 expression is enhanced on OPCs, where it can limit the bioavailability of CXCL12 for CXCR4. Antagonism of CXCR7 increases local CXCL12 levels, thereby enhancing CXCR4-mediated signaling in OPCs. This promotes their proliferation and maturation, ultimately leading to enhanced remyelination of damaged axons.
Summary of Preclinical Data
Studies using specific CXCR7 antagonists, such as ACT-1004-1239 and CCX771, in various EAE models have demonstrated significant therapeutic potential. Treatment has been shown to dose-dependently reduce clinical disease severity, delay disease onset, and increase survival. These clinical improvements are associated with reduced immune cell infiltrates in the CNS, preservation of axonal integrity, and enhanced myelination. A key pharmacodynamic biomarker for CXCR7 antagonism is the elevation of plasma CXCL12 levels, which has been shown to correlate with a reduction in disease severity.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies of CXCR7 antagonists in the EAE model.
Table 1: Summary of Investigated CXCR7 Antagonists
| Compound Name | Description | Models Used | Key Findings | Reference |
|---|---|---|---|---|
| ACT-1004-1239 | A potent, selective, and orally available first-in-class CXCR7 antagonist. | MOG-induced EAE, PLP-induced EAE, Cuprizone model | Dose-dependently reduces clinical scores, delays onset, reduces CNS infiltrates, increases plasma CXCL12, enhances remyelination. | |
| CCX771 | A synthetic small molecule CXCR7 antagonist. | Adoptive transfer EAE, Cuprizone model | Ameliorates ongoing disease, reduces clinical severity, preserves axonal integrity, increases OPC proliferation and differentiation. |
| CXCR7 antagonist-1 | A commercially available CXCR7 antagonist that inhibits CXCL12/CXCL11 binding. | RSV-infected mouse model (airway relaxation) | Inhibits airway smooth muscle relaxation. (Note: EAE data not specified for this exact product name, but it represents the class of molecules studied). | |
Table 2: Prophylactic Treatment with CXCR7 Antagonist in MOG-Induced EAE
| Antagonist | Mouse Strain | Dosage | Administration Route | Key Outcomes | Reference |
|---|---|---|---|---|---|
| ACT-1004-1239 | C57BL/6 | 10, 30, 100 mg/kg, twice daily | Oral | Significant, dose-dependent reduction in clinical scores. At 100 mg/kg: delayed disease onset, reduced immune cell infiltrates, increased survival. |
| CCX771 | C57BL/6J (Adoptive Transfer) | 5, 10 mg/kg, daily | Not specified | Dose-dependent reduction in mean clinical score and maximal disease severity. | |
Table 3: Therapeutic Treatment with CXCR7 Antagonist in EAE
| Antagonist | Mouse Strain | Treatment Start | Dosage | Key Outcomes | Reference |
|---|---|---|---|---|---|
| ACT-1004-1239 | Not specified (PLP-induced EAE) | At disease onset | Dose-dependent | Significantly reduced EAE disease severity, reduced CNS T-cell infiltrates, and increased myelination. |
| CCX771 | C57BL/6J (Adoptive Transfer) | When clinical score reached 1 | 10 mg/kg, daily | Significantly ameliorated ongoing disease and reduced mean maximal severity score. | |
Visualizations
Signaling Pathway
Caption: CXCR7 antagonist mechanism in EAE.
Experimental Workflows
References
- 1. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Atypical Chemokine Receptors in Neuroinflammation and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
Application Notes and Protocols for the Use of CXCR7 Antagonist-1 in Acute Lung Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of CXCR7 antagonists in preclinical models of acute lung injury (ALI). While specific data for "CXCR7 antagonist-1" in classic ALI models are not extensively published, this document leverages the comprehensive research on the well-characterized, first-in-class CXCR7 antagonist, ACT-1004-1239, to provide representative protocols and data. The methodologies described herein are readily adaptable for "this compound" and other selective CXCR7 inhibitors.
Introduction to CXCR7 in Acute Lung Injury
The atypical chemokine receptor CXCR7, also known as ACKR3, plays a pivotal role in the pathogenesis of acute lung injury.[1] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-protein-coupled pathways but instead functions as a scavenger receptor for the chemokines CXCL11 and CXCL12.[2][3] By sequestering these chemokines, CXCR7 helps establish chemokine gradients that are crucial for the trafficking of immune cells to sites of inflammation.[4]
In the context of ALI, the upregulation of CXCR7 on endothelial cells contributes to the recruitment of CXCR3+ and CXCR4+ immune cells into the lung tissue, exacerbating inflammation, leading to vascular permeability, and causing breathing dysfunction.[5] Antagonism of CXCR7 disrupts this scavenging activity, leading to an increase in systemic levels of CXCL11 and CXCL12. This disruption of the chemokine gradient mitigates the infiltration of inflammatory cells into the lungs, thereby reducing the pathological hallmarks of ALI.
Mechanism of Action of CXCR7 Antagonists in ALI
CXCR7 antagonists, such as ACT-1004-1239, exert their therapeutic effects in ALI through a multi-faceted mechanism:
-
Disruption of Chemokine Gradients: By blocking the scavenging function of CXCR7, the antagonist increases the plasma concentrations of CXCL11 and CXCL12. This elevation of systemic chemokine levels disrupts the established gradient between the blood and the inflamed lung tissue, thereby reducing the directional migration of CXCR3+ and CXCR4+ leukocytes into the alveoli.
-
Reduction of Inflammatory Cell Infiltration: The diminished chemotactic gradient leads to a significant decrease in the infiltration of key inflammatory cells, including neutrophils, T-cells, and inflammatory macrophages, into the bronchoalveolar lavage (BAL) fluid.
-
Amelioration of Lung Vascular Permeability: CXCR7 antagonism has been shown to reduce the leakage of proteins into the alveolar space, indicating an improvement in the integrity of the alveolar-capillary barrier.
-
Improvement of Respiratory Function: Treatment with a CXCR7 antagonist can alleviate the breathing pattern alterations typically observed in ALI models.
Data Presentation: Efficacy of CXCR7 Antagonism in a Murine LPS-Induced ALI Model
The following tables summarize the quantitative data from a study utilizing the CXCR7 antagonist ACT-1004-1239 in a lipopolysaccharide (LPS)-induced ALI mouse model. This data illustrates the potential therapeutic effects of CXCR7 inhibition.
Table 1: Effect of CXCR7 Antagonist (ACT-1004-1239) on Plasma Chemokine Levels
| Treatment Group | CXCL11 (pg/mL) | CXCL12 (pg/mL) |
| NaCl - Vehicle | Undetectable | ~1,500 |
| LPS - Vehicle | ~200 | ~1,500 |
| LPS - ACT-1004-1239 (10 mg/kg) | ~400 | ~2,500 |
| LPS - ACT-1004-1239 (30 mg/kg) | ~600 | ~3,500 |
| LPS - ACT-1004-1239 (100 mg/kg) | ~800 | ~4,000 |
Data are representative values compiled from published studies.
Table 2: Effect of CXCR7 Antagonist (ACT-1004-1239) on Bronchoalveolar Lavage (BAL) Fluid Cell Infiltrates
| Treatment Group | Total BAL Cells (x10^5) | Neutrophils (x10^5) | T-Cells (x10^4) | Inflammatory Macrophages (x10^4) |
| NaCl - Vehicle | ~0.5 | ~0.01 | ~0.1 | ~0.1 |
| LPS - Vehicle | ~10 | ~8 | ~2 | ~1.5 |
| LPS - ACT-1004-1239 (100 mg/kg) | ~5 | ~4 | ~1 | ~0.5 |
Data are representative values compiled from published studies at 72 hours post-LPS challenge.
Table 3: Effect of CXCR7 Antagonist (ACT-1004-1239) on Lung Injury Parameters
| Treatment Group | BAL Protein Concentration (µg/mL) | Lung Wet/Dry Weight Ratio |
| NaCl - Vehicle | ~100 | ~4.5 |
| LPS - Vehicle | ~800 | ~6.5 |
| LPS - ACT-1004-1239 (100 mg/kg) | ~400 | ~5.5 |
Data are representative values compiled from published studies.
Experimental Protocols
The following are detailed protocols for inducing ALI in mice and for the administration and evaluation of a CXCR7 antagonist.
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This protocol describes the induction of ALI via the inhalation of nebulized LPS, a widely used and reproducible model.
Materials:
-
Male DBA/1 mice (or other appropriate strain, C57BL/6 is also common)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile, pyrogen-free 0.9% NaCl (saline)
-
Whole-body plethysmography system
-
Aerosol generator/nebulizer
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: Acclimate mice to the experimental facility for at least one week prior to the experiment.
-
LPS Solution Preparation: Prepare a solution of LPS in sterile saline at a concentration of 1 mg/mL.
-
Nebulization Procedure:
-
Place the mice in the whole-body plethysmography chambers.
-
Connect the aerosol generator to the chambers.
-
Nebulize the LPS solution (or saline for control animals) into the chambers for a defined period (e.g., 30 minutes).
-
-
Monitoring: Monitor the animals for signs of respiratory distress. Breathing parameters can be continuously measured using the plethysmography system.
-
Endpoint Analysis: At predetermined time points (e.g., 24, 48, 72 hours) post-LPS exposure, euthanize the mice and collect samples for analysis (BAL fluid, blood, lung tissue).
Protocol 2: Administration of this compound
This protocol outlines the oral administration of a CXCR7 antagonist in the context of the LPS-induced ALI model.
Materials:
-
This compound (or ACT-1004-1239)
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
Procedure:
-
Antagonist Preparation: Prepare a suspension of the CXCR7 antagonist in the vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
Administration Regimen:
-
Preventive Treatment: Administer the first dose of the antagonist or vehicle orally 1 hour prior to LPS challenge. Subsequent doses can be given, for example, twice daily.
-
Therapeutic Treatment: Administer the first dose of the antagonist or vehicle orally at a set time point after LPS challenge (e.g., 3 hours post-LPS).
-
-
Dosing Volume: The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
Protocol 3: Assessment of Lung Injury
This protocol describes the key methods for evaluating the extent of lung injury and the efficacy of the CXCR7 antagonist.
1. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Euthanize the mouse and expose the trachea.
-
Cannulate the trachea and instill a known volume of cold, sterile PBS (e.g., 0.8 mL).
-
Gently aspirate the fluid and repeat the process 2-3 times, pooling the recovered fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Use the supernatant to measure total protein concentration (e.g., via BCA assay) as an indicator of vascular permeability.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (neutrophils, macrophages, lymphocytes).
-
Alternatively, use flow cytometry for detailed immune cell profiling.
2. Lung Histology:
-
Perfuse the lungs with saline and then fix with 4% paraformaldehyde.
-
Embed the lung tissue in paraffin and section for hematoxylin and eosin (H&E) staining.
-
Score the lung sections for evidence of injury, including alveolar congestion, hemorrhage, infiltration of inflammatory cells, and alveolar septal thickening.
3. Lung Wet-to-Dry Weight Ratio:
-
Excise the lungs, blot to remove excess blood, and record the wet weight.
-
Dry the lungs in an oven at 60°C for 72 hours and record the dry weight.
-
Calculate the wet-to-dry weight ratio as an indicator of pulmonary edema.
4. Plasma Chemokine Measurement:
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Centrifuge to separate the plasma.
-
Measure CXCL11 and CXCL12 concentrations in the plasma using a specific ELISA kit.
Alternative Acute Lung Injury Models
While the LPS model is widely used, other models can be employed to investigate different aspects of ALI pathogenesis. The suitability of "this compound" can be explored in these models as well.
-
Bleomycin-Induced Lung Injury: Intratracheal administration of bleomycin induces an initial inflammatory phase followed by the development of pulmonary fibrosis. This model is useful for studying the transition from acute inflammation to chronic fibrotic lung disease.
-
Acid Aspiration-Induced Lung Injury: Intratracheal instillation of hydrochloric acid mimics the aspiration of gastric contents, a common cause of clinical ALI. This model is characterized by rapid onset of inflammation and epithelial injury.
Visualization of Pathways and Workflows
Caption: CXCR7 signaling in acute lung injury.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | CXCR7 Antagonism Reduces Acute Lung Injury Pathogenesis [frontiersin.org]
- 3. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 4. CXCR7 Antagonism Reduces Acute Lung Injury Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR7 Antagonism Reduces Acute Lung Injury Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering "CXCR7 Antagonist-1" in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of "CXCR7 antagonist-1" in preclinical neuroprotection studies. This document outlines the mechanism of action, provides detailed experimental protocols for both in vivo and in vitro models, and presents quantitative data from relevant studies to aid in experimental design and data interpretation.
Introduction to CXCR7 and its Role in Neuroprotection
The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a key player in the chemokine signaling network within the central nervous system (CNS). It primarily binds to the chemokines CXCL12 (also known as SDF-1) and CXCL11 (also known as I-TAC). Unlike typical chemokine receptors that signal through G-proteins, CXCR7 predominantly signals through β-arrestin pathways.[1][2][3] In the context of neuroprotection, CXCR7's function is multifaceted and often linked to its interplay with another CXCL12 receptor, CXCR4.
CXCR7 can act as a scavenger receptor for CXCL12, thereby modulating its local concentration and influencing CXCR4-mediated signaling.[1] This scavenging function is critical in processes such as neuronal migration and inflammation. Dysregulation of the CXCL12/CXCR4/CXCR7 axis has been implicated in various neurodegenerative and neuroinflammatory conditions.[4] Antagonism of CXCR7 has emerged as a promising therapeutic strategy to promote neuroprotection, reduce neuroinflammation, and enhance remyelination.
"this compound" is a small molecule inhibitor that blocks the binding of CXCL12 and CXCL11 to CXCR7. By inhibiting CXCR7, this antagonist can prevent the internalization of CXCL12, leading to increased extracellular levels of this chemokine. This, in turn, can enhance CXCR4 signaling, which has been shown to be beneficial in certain neuroprotective and regenerative processes.
Quantitative Data from Preclinical Neuroprotection Studies
The following tables summarize quantitative data from studies utilizing specific CXCR7 antagonists in various neuroprotection and neuroinflammation models. This data can serve as a reference for dose selection and experimental design.
Table 1: In Vivo Studies with CXCR7 Antagonists
| Model Organism | Disease Model | Antagonist | Dosage and Administration | Key Findings | Reference |
| Mouse (C57BL/6) | Experimental Autoimmune Encephalomyelitis (EAE) | CCX771 | 10 or 30 mg/kg, daily | Dose-dependent inhibition of disease severity, reduced parenchymal and perivascular infiltrates. | |
| Mouse (C57BL/6) | EAE | Unnamed CXCR7 antagonist | Daily treatment for 28 days | Preserved axonal integrity, reduced persistent inflammation. | |
| Mouse | Glioblastoma | CCX771 | 30 mg/kg, once daily | In combination with irradiation, significantly inhibited tumor growth. | |
| Mouse (C57BL/6) | MOG-induced EAE | ACT-1004-1239 | 10, 30, or 100 mg/kg, orally, twice daily | Dose-dependent reduction in clinical scores, increased survival, delayed disease onset, reduced immune cell infiltration into the CNS. | |
| Mouse | Cuprizone-induced demyelination | ACT-1004-1239 | Not specified | Increased number of mature myelinating oligodendrocytes and enhanced myelination. |
Table 2: In Vitro Studies with CXCR7 Antagonists
| Cell Type | Assay | Antagonist | Concentration | Key Findings | Reference |
| Human Glioblastoma Stem Cells | Neurosphere formation assay | CCX771 | 1 µM | Reduced neurosphere formation to a greater extent than a CXCR4 antagonist. | |
| Infant Airway Smooth Muscle Cells | β2-adrenergic receptor downregulation | This compound | 10 µM | Restored CXCL11 or RSV infection-induced β2-adrenergic receptor downregulation. | |
| Rat Oligodendrocyte Precursor Cells (OPCs) | Differentiation assay | ACT-1004-1239 | Not specified | Promoted the maturation of OPCs into myelinating oligodendrocytes. |
Signaling Pathways and Experimental Workflows
CXCR7 Signaling Pathway in Neuroprotection
The diagram below illustrates the signaling pathway of CXCR7 and the mechanism of action for CXCR7 antagonists in the context of neuroprotection. Antagonism of CXCR7 leads to an increase in extracellular CXCL12, which can then bind to CXCR4 and activate downstream pro-survival and regenerative pathways.
Experimental Workflow: In Vivo Administration in a Mouse Model of EAE
This workflow outlines the key steps for evaluating the efficacy of "this compound" in a mouse model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.
Experimental Workflow: In Vitro Neuroprotection Assay
This workflow describes a general procedure for assessing the neuroprotective effects of "this compound" in a cell-based assay using an induced neuronal injury model.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Model of EAE
Materials:
-
"this compound"
-
Vehicle solution (e.g., 0.5% methylcellulose and 0.5% Tween 80 in water)
-
Female C57BL/6 mice (8-10 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Oral gavage needles
-
Standard animal monitoring equipment
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Preparation of "this compound" solution:
-
Prepare a stock solution of "this compound" in a suitable solvent as per the manufacturer's instructions.
-
On each treatment day, dilute the stock solution to the desired final concentration in the vehicle. Ensure the solution is homogenous.
-
-
Administration:
-
Based on published data, a starting dose range of 10-100 mg/kg administered orally twice daily can be considered.
-
Administer the prepared "this compound" solution or vehicle to the respective groups of mice via oral gavage.
-
Treatment can be initiated either prophylactically (starting from day 0) or therapeutically (once clinical signs of EAE appear).
-
-
Monitoring and Evaluation:
-
Monitor the mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Record the body weight of each mouse daily.
-
At the study endpoint, euthanize the mice and collect tissues (brain and spinal cord) for further analysis.
-
-
Endpoint Analysis:
-
Histology: Perform histological staining (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) on CNS tissue sections.
-
Immunohistochemistry/Immunofluorescence: Stain for markers of immune cells (e.g., CD4, CD8, F4/80), astrocytes (GFAP), and microglia (Iba1).
-
Flow Cytometry: Isolate immune cells from the CNS and analyze the different cell populations by flow cytometry.
-
Protocol 2: In Vitro Neuroprotection Assay using a Neuronal Cell Line
Materials:
-
"this compound"
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxic agent (e.g., glutamate, hydrogen peroxide, or use an oxygen-glucose deprivation chamber)
-
Reagents for cell viability assays (e.g., MTT, LDH assay kit)
-
Reagents for apoptosis detection (e.g., TUNEL assay kit, caspase-3 activity assay kit)
-
Multi-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
-
Pre-treatment with "this compound":
-
Prepare serial dilutions of "this compound" in cell culture medium. A starting concentration range of 1-10 µM can be tested.
-
Remove the old medium from the cells and add the medium containing different concentrations of the antagonist. Include a vehicle control group.
-
Incubate the cells for a pre-determined time (e.g., 1-2 hours).
-
-
Induction of Neuronal Injury:
-
To the antagonist-containing medium, add the neurotoxic agent at a pre-determined concentration that induces significant but not complete cell death.
-
For oxygen-glucose deprivation, replace the medium with a glucose-free medium and place the plate in a hypoxic chamber.
-
Include a control group of cells that are not exposed to the neurotoxic agent.
-
-
Incubation:
-
Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
-
Assessment of Neuroprotection:
-
Cell Viability:
-
Perform an MTT assay by adding MTT reagent to each well, incubating, and then solubilizing the formazan crystals. Measure the absorbance at the appropriate wavelength.
-
Alternatively, measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
-
Apoptosis:
-
Fix the cells and perform a TUNEL assay to detect DNA fragmentation.
-
Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability or apoptosis relative to the control and neurotoxin-treated groups.
-
Determine the dose-dependent neuroprotective effect of "this compound".
-
Conclusion
The administration of "this compound" represents a viable strategy for investigating neuroprotective mechanisms and developing novel therapeutics for neurological disorders. The provided data, signaling pathways, and detailed protocols offer a solid foundation for researchers to design and execute robust preclinical studies in this promising area of research. Careful consideration of the experimental model, dosage, and outcome measures is crucial for obtaining meaningful and reproducible results.
References
- 1. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 3. Chemokine receptor CXCR7 activates Aurora Kinase A and promotes neuroendocrine prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of CXCL12/CXCR4/CXCR7 axis in cognitive impairment associated with neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Combination of CXCR7 Antagonist-1 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3, is a G protein-coupled receptor that plays a significant role in cancer progression.[1] Its involvement in tumor cell proliferation, survival, angiogenesis, and metastasis has made it an attractive target for cancer therapy.[2] Notably, the CXCR7 signaling axis is also implicated in the development of chemoresistance, a major obstacle in the clinical management of cancer.[1][3] This has led to the investigation of CXCR7 antagonists in combination with conventional chemotherapy to enhance treatment efficacy. One such antagonist is CXCR7 Antagonist-1 (often referred to as CCX771), a small molecule inhibitor that has been shown to halt the proliferation and invasion of cancer cells.[4]
These application notes provide a comprehensive overview of the in vitro application of this compound in combination with standard chemotherapeutic agents. We present exemplary data on the synergistic effects of this combination on cancer cell viability and apoptosis, detailed protocols for key experiments, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize representative quantitative data from in vitro studies investigating the combination of a targeted inhibitor with a chemotherapeutic agent. This data illustrates the potential synergistic effects on cancer cell lines.
Table 1: Effect of this compound and Doxorubicin on Cell Viability of MCF-7 Breast Cancer Cells.
| Treatment | Concentration | % Cell Viability (Mean ± SD) | IC50 (µg/mL) |
| Control | - | 100 ± 5.2 | - |
| This compound | 1 µM | 85.3 ± 4.1 | > 10 µM |
| 5 µM | 76.8 ± 3.5 | ||
| 10 µM | 68.2 ± 3.9 | ||
| Doxorubicin | 0.1 µg/mL | 78.4 ± 4.8 | 5.5 |
| 1.0 µg/mL | 55.2 ± 3.7 | ||
| 5.0 µg/mL | 25.9 ± 2.9 | ||
| Combination | 1 µM this compound + 0.1 µg/mL Doxorubicin | 60.1 ± 4.3 | 2.0 (for Doxorubicin) |
| 1 µM this compound + 1.0 µg/mL Doxorubicin | 35.7 ± 3.1 | ||
| 1 µM this compound + 5.0 µg/mL Doxorubicin | 15.4 ± 2.5 |
This table presents illustrative data synthesized from studies on combination therapies. The IC50 value for the combination treatment indicates a significant reduction in the concentration of doxorubicin required to achieve 50% inhibition of cell viability in the presence of this compound.
Table 2: Induction of Apoptosis in Glioblastoma (U87MG) Cells by this compound and Temozolomide.
| Treatment | Concentration | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) | Total Apoptotic Cells (%) |
| Control | - | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 |
| This compound | 5 µM | 5.3 ± 1.1 | 2.0 ± 0.4 | 7.3 |
| Temozolomide | 100 µM | 15.8 ± 2.2 | 8.4 ± 1.5 | 24.2 |
| Combination | 5 µM this compound + 100 µM Temozolomide | 35.2 ± 3.1 | 15.7 ± 2.0 | 50.9 |
This table provides representative data demonstrating the enhanced apoptotic effect of combining a CXCR7 antagonist with temozolomide. The combination treatment leads to a substantial increase in the percentage of apoptotic cells compared to either agent alone.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound in combination with a chemotherapeutic agent on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (e.g., CCX771)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, Temozolomide)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Treat the cells with the single agents and their combinations at various concentrations. Include a vehicle control (e.g., DMSO) and a media-only control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the chemotherapeutic agent, and their combination for 24-48 hours. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of CXCR7 accelerates tumor growth and metastasis of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"CXCR7 antagonist-1" solubility in DMSO and PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CXCR7 antagonist-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (256.14 mM).[1] Ultrasonic treatment may be required to achieve complete dissolution.[1]
Q3: Is this compound soluble in Phosphate-Buffered Saline (PBS)?
Q4: How should I prepare this compound for in vivo experiments?
A4: For in vivo administration, a multi-solvent system is necessary to ensure solubility and bioavailability. A commonly used formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution with a solubility of at least 2.5 mg/mL (6.40 mM).[1][2] Another option is a mixture of 10% DMSO and 90% (20% SBE-β-CD in saline), which also provides a solubility of at least 2.5 mg/mL.[1]
Q5: How should I store stock solutions of this compound?
A5: Stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to protect the solutions from light. For short-term storage, solutions in DMSO can be kept at 4°C for up to two weeks.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution with aqueous buffer (e.g., PBS or cell culture media). | The compound has low aqueous solubility and is precipitating out of the solution upon addition of the aqueous buffer. | - Increase the percentage of DMSO in the final solution, if experimentally permissible.- Use a co-solvent system as described for in vivo preparations.- Consider using a surfactant like Tween-80 or a solubilizing agent like SBE-β-CD in your final dilution. |
| Difficulty dissolving the compound in DMSO at the desired concentration. | The compound may require energy to fully dissolve. | - Use an ultrasonic bath to aid dissolution.- Gently warm the solution to 37°C and vortex. |
| Inconsistent experimental results. | The compound may not be fully in solution, leading to inaccurate concentrations. | - Visually inspect your stock and working solutions for any precipitate before each use.- If precipitation is observed, follow the steps for aiding dissolution (ultrasonication, gentle warming).- Prepare fresh working solutions from the stock for each experiment. |
Quantitative Solubility Data
| Solvent/System | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 256.14 mM | Ultrasonic treatment may be needed. |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL | ≥ 6.40 mM | For in vivo use. |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | ≥ 6.40 mM | For in vivo use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder (Molecular Weight: 390.41 g/mol ).
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.9041 mg of the compound in 1 mL of DMSO.
-
Vortex the solution to mix.
-
If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of a Working Solution for In Vivo Administration
This protocol describes the preparation of a 1 mg/mL working solution.
-
Prepare a stock solution of this compound in DMSO at a concentration higher than the final working solution (e.g., 10 mg/mL).
-
To prepare 1 mL of the final working solution, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
-
100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline.
-
-
The final concentrations of the components will be: 1 mg/mL this compound, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Ensure the final solution is clear before administration.
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Simplified CXCR7 signaling pathway and the action of an antagonist.
References
Technical Support Center: Optimizing CXCR7 Antagonist-1 Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of "CXCR7 antagonist-1".
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the mechanism of action for this compound?
CXCR7, also known as ACKR3, is an atypical chemokine receptor that binds to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC).[1][2] Unlike typical G-protein coupled receptors (GPCRs), CXCR7 primarily signals through the β-arrestin pathway and does not induce classical calcium mobilization.[1][3] Its main functions include scavenging these chemokines to create gradients, which in turn modulates the signaling of other receptors like CXCR4.[1] CXCR7 can also form heterodimers with CXCR4, further influencing cellular signaling. This compound works by inhibiting the binding of CXCL12 and CXCL11 to CXCR7, thereby preventing downstream signaling and chemokine scavenging. This can impact various cellular processes, including proliferation, migration, and survival in different pathological contexts like cancer and inflammatory diseases.
Q2: I am starting my first in vivo experiment with this compound. What is a good starting dose?
Determining an optimal starting dose requires consideration of the animal model, the disease context, and the specific antagonist being used. For a novel CXCR7 antagonist, a dose-finding study is highly recommended. Based on published data for a well-characterized CXCR7 antagonist, ACT-1004-1239, a range of 10-100 mg/kg administered orally twice daily has been shown to be effective in mice. It is advisable to start with a dose in the lower end of this range and escalate based on tolerability and target engagement.
Troubleshooting: No observed effect at the initial dose.
-
Verify Compound Stability and Formulation: Ensure the antagonist is properly formulated for in vivo administration. A common formulation for oral administration of similar compounds is 0.5% methylcellulose and 0.5% Tween 80 in water. For other routes, appropriate vehicles should be used. Check for compound degradation.
-
Assess Pharmacokinetics (PK): If possible, measure the plasma concentration of the antagonist over time to ensure adequate exposure. Poor absorption or rapid metabolism could lead to insufficient target engagement.
-
Confirm Target Engagement: Measure downstream biomarkers. Antagonism of CXCR7 is expected to increase the plasma concentration of its ligands, CXCL11 and CXCL12, as their scavenging by the receptor is blocked. An increase in these chemokines can serve as a valuable pharmacodynamic (PD) marker of target engagement.
Q3: How can I monitor the efficacy of this compound in vivo?
The choice of efficacy endpoints will depend on your specific disease model.
-
Tumor Models: Monitor tumor growth, metastasis, and changes in the tumor microenvironment.
-
Inflammatory Models: Assess the reduction in inflammatory cell infiltration, cytokine levels, and overall disease scores. For example, in a model of acute lung injury, treatment with a CXCR7 antagonist led to a dose-dependent decrease in immune cell infiltrates in the bronchoalveolar lavage fluid.
-
Neurological Models: In models of multiple sclerosis, efficacy can be measured by a reduction in clinical disease scores, decreased CNS T-cell infiltrates, and increased myelination.
Q4: What are the potential side effects or toxicities to watch for?
While specific toxicity data for "this compound" is limited, studies with the antagonist ACT-1004-1239 have shown it to be well-tolerated in mice at doses up to 100 mg/kg. However, it is crucial to monitor animals for general signs of toxicity, including:
-
Weight loss
-
Changes in behavior (lethargy, agitation)
-
Ruffled fur
-
Changes in food and water intake
If any adverse effects are observed, consider reducing the dose or frequency of administration.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with the CXCR7 antagonist ACT-1004-1239, which can serve as a reference for designing experiments with "this compound".
Table 1: In Vivo Dosage and Administration of CXCR7 Antagonist (ACT-1004-1239) in Mice
| Animal Model | Disease | Dosage | Administration Route | Frequency | Outcome | Reference |
| DBA/1 Mice | Acute Lung Injury | 10, 30, 100 mg/kg | Oral (p.o.) | Twice daily | Dose-dependent increase in plasma CXCL11 & CXCL12; reduced immune cell infiltration. | |
| EAE Mice | Multiple Sclerosis | Not specified | Oral (gavage or food admix) | Not specified | Dose-dependent reduction in EAE disease score; increased plasma CXCL11 & CXCL12. | |
| Healthy Mice | Pharmacodynamics | 1, 10, 100 mg/kg | Oral (p.o.) | Twice daily | Dose-dependent increase in plasma CXCL12 concentration. |
Table 2: Pharmacokinetic Parameters of ACT-1004-1239 in Humans (for reference)
| Parameter | Value |
| Time to maximum concentration (tmax) | 1.75–3.01 hours |
| Terminal half-life (t1/2) | ~19 hours |
| Accumulation Index | 1.2 (steady state by Day 3) |
| Data from a Phase 1 clinical study and may not directly translate to animal models but provides context on the drug's behavior. |
Experimental Protocols
Protocol 1: General In Vivo Dose-Finding Study for this compound
-
Animal Model: Select the appropriate animal model for your disease of interest.
-
Compound Formulation: Prepare the antagonist in a suitable vehicle. For oral administration, a suspension in 0.5% methylcellulose and 0.5% Tween 80 in sterile water is a common choice.
-
Dose Groups: Establish at least three dose groups (e.g., 10, 30, and 100 mg/kg) and a vehicle control group. The number of animals per group should be sufficient for statistical power (typically n=5-10).
-
Administration: Administer the antagonist at the selected frequency (e.g., once or twice daily) via the chosen route (e.g., oral gavage).
-
Monitoring:
-
Record animal weight and observe for any signs of toxicity daily.
-
At predetermined time points, collect blood samples to measure plasma levels of CXCL11 and CXCL12 as a biomarker of target engagement.
-
At the end of the study, collect tissues of interest for efficacy analysis (e.g., tumor size, histological analysis of inflammation).
-
-
Data Analysis: Analyze the dose-response relationship for both target engagement (CXCL11/12 levels) and efficacy endpoints to determine the optimal dose.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CXCR7 signaling pathway and point of inhibition by Antagonist-1.
Caption: Workflow for in vivo dosage optimization of this compound.
References
Technical Support Center: Investigating Potential Off-Target Effects of CXCR7 Antagonist-1
Welcome to the technical support center for researchers utilizing CXCR7 antagonist-1. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address potential off-target effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary targets?
A1: "this compound" is a term for a molecule that inhibits the binding of the chemokines CXCL12 (also known as SDF-1) and CXCL11 (also known as I-TAC) to the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1][2][3] Its primary on-target effect is the blockade of CXCR7-mediated signaling and chemokine scavenging. A well-characterized example of a potent and selective CXCR7 antagonist is ACT-1004-1239.[4][5]
Q2: What are the most likely off-target concerns when using a CXCR7 antagonist?
A2: The most significant consideration is the potential for cross-reactivity with CXCR4, the other primary receptor for CXCL12. CXCR7 and CXCR4 can form heterodimers, which can alter their signaling properties. Therefore, antagonism of CXCR7 might indirectly influence CXCR4-mediated pathways. While specific antagonists like ACT-1004-1239 are reported to be highly selective for CXCR7 over CXCR4, it is crucial to be aware of this potential interaction.
Q3: Are there any known off-target effects of specific CXCR7 antagonists like ACT-1004-1239 or CCX771?
A3:
-
CCX771: This is another small molecule antagonist with high affinity and selectivity for CXCR7. It has been reported to be highly selective for CXCR7 with no effect on CXCL12 binding to CXCR4 in NC-37 tumor cells. However, some studies suggest that in certain contexts, CCX771 can also recruit β-arrestin to CXCR7, leading to questions about whether it should be classified as a pure antagonist or a biased agonist in some cellular systems.
Q4: How does the interaction between CXCR7 and CXCR4 influence the interpretation of experimental results?
A4: The heterodimerization of CXCR7 and CXCR4 can lead to complex signaling outcomes. When co-expressed, CXCR7 can modulate CXCR4 signaling by impairing G-protein activation and calcium responses typically associated with CXCR4. Instead, the heterodimer may preferentially signal through β-arrestin pathways. This means that in cells expressing both receptors, the effects of a CXCR7 antagonist may not be solely due to blocking CXCR7 function but also due to altering the signaling landscape of the CXCR4/CXCR7 heterodimer.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed after treatment with this compound.
| Potential Cause | Troubleshooting Steps |
| Off-target effects on CXCR4 | 1. Confirm Receptor Expression: Verify the expression levels of both CXCR7 and CXCR4 in your experimental cell line using qPCR or flow cytometry. 2. Use a CXCR4-specific Antagonist: As a control, treat cells with a well-characterized CXCR4 antagonist (e.g., AMD3100/Plerixafor) to dissect the contribution of each receptor to the observed phenotype. 3. Knockdown Experiments: Use siRNA or CRISPR to specifically knock down CXCR7 or CXCR4 to confirm that the antagonist's effect is on-target. |
| Cell-type specific signaling | The signaling consequences of CXCR7 antagonism can be highly cell-context dependent. The observed phenotype might be an on-target effect that is specific to your cell type's unique signaling network. Review literature for CXCR7 signaling in similar cell types. |
| Compound promiscuity | If using a less-characterized CXCR7 antagonist, consider the possibility of binding to other, unrelated receptors. If possible, perform a broad panel screen (e.g., CEREP) to identify potential off-target interactions. |
Issue 2: Inconsistent results in functional assays (e.g., migration, proliferation).
| Potential Cause | Troubleshooting Steps |
| Variability in receptor expression | Cell passage number can affect receptor expression levels. Ensure you are using cells within a consistent and low passage number range. Periodically check CXCR7 and CXCR4 expression. |
| Ligand concentration | The interplay between CXCR7 and CXCR4 is dependent on the concentration of their shared ligand, CXCL12. Ensure you are using a consistent and appropriate concentration of CXCL12 in your assays. |
| Assay conditions | Optimize incubation times and cell densities for your specific cell line and assay. Refer to the detailed experimental protocols below for guidance. |
Quantitative Data on Selectivity
While a comprehensive public database of the off-target binding profile for a generic "this compound" is not available, the following table provides representative data for the highly selective antagonist, ACT-1004-1239, to illustrate its selectivity profile. Researchers should always characterize the selectivity of their specific antagonist.
| Target | Ligand | Assay Type | Species | IC50 (nM) | Selectivity over CXCR7 | Reference |
| CXCR7 | ACT-1004-1239 | Radioligand Binding | Human | 3.2 | - | **** |
| CXCR4 | ACT-1004-1239 | Radioligand Binding | Human | >10,000 | >3125-fold | |
| Other GPCRs | ACT-1004-1239 | Broad Panel Screen | Various | Generally >10,000 | High | Implied from safety and selectivity statements |
Note: The high selectivity of ACT-1004-1239 for CXCR7 over CXCR4 is a key feature. However, the functional consequences of inhibiting CXCR7 in cells co-expressing CXCR4 should still be carefully considered due to receptor heterodimerization.
Experimental Protocols
Radioligand Binding Assay for Assessing Off-Target Binding
This protocol is adapted for determining the binding affinity of a test compound (e.g., this compound) to a non-target receptor.
Objective: To determine the IC50 and Ki of a test compound for a specific off-target receptor.
Materials:
-
Cell membranes or whole cells expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor of interest.
-
Unlabeled specific ligand for determining non-specific binding.
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Filter mats (e.g., GF/C filters presoaked in 0.5% polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Reaction Mixture: To each well, add the following in order:
-
50 µL of binding buffer.
-
50 µL of the test compound at various concentrations (or buffer for total binding, or a saturating concentration of unlabeled ligand for non-specific binding).
-
50 µL of the radiolabeled ligand at a concentration near its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
β-Arrestin Recruitment Assay for Functional Off-Target Activity
This protocol describes a general method to assess if a CXCR7 antagonist functionally activates or inhibits another GPCR by measuring β-arrestin recruitment, using a system like the DiscoverX PathHunter assay.
Objective: To determine if this compound induces or inhibits β-arrestin recruitment at an off-target GPCR.
Materials:
-
PathHunter cell line expressing the off-target GPCR of interest fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell plating reagent.
-
Test compound (this compound).
-
Agonist for the off-target GPCR.
-
PathHunter Detection Reagents.
-
White, clear-bottom 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the PathHunter cells in the assay plate and incubate overnight.
-
Antagonist Mode:
-
Prepare serial dilutions of the this compound.
-
Add the antagonist to the cells and incubate for a pre-determined time (e.g., 30 minutes).
-
Add a known agonist for the off-target receptor at a concentration that gives a submaximal response (e.g., EC80).
-
Incubate for 90 minutes at 37°C.
-
-
Agonist Mode (to test for agonistic activity of the antagonist):
-
Prepare serial dilutions of the this compound.
-
Add the antagonist to the cells and incubate for 90 minutes at 37°C.
-
-
Detection:
-
Add the PathHunter Detection Reagents to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis:
-
For antagonist mode, plot the signal against the log concentration of the this compound to determine the IC50.
-
For agonist mode, plot the signal against the log concentration of the this compound to determine the EC50.
-
Visualizations
Signaling Pathway: CXCR7 and CXCR4 Crosstalk
Caption: CXCR7 and CXCR4 signaling crosstalk and the effect of a CXCR7 antagonist.
Experimental Workflow: Off-Target Binding Assessment
Caption: Logical workflow for investigating potential off-target effects of this compound.
References
- 1. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 2. Whole-cell radioligand saturation binding [protocols.io]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist ACT-1004-1239 - PubMed [pubmed.ncbi.nlm.nih.gov]
"CXCR7 antagonist-1" stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of CXCR7 antagonist-1.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: How should I store the lyophilized powder of this compound upon receipt?
A1: The lyophilized powder is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C, where it can be stable for up to 3 years.[1] For shorter durations, storage at 4°C is also acceptable, but protection from light is advised.[2] Always refer to the manufacturer's specific recommendations provided with your product.
Q2: What is the best way to prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to use an appropriate solvent such as DMSO.[3] For example, a 10 mM stock solution can be prepared by dissolving the compound in DMSO.[2] To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[4]
Q3: How should I store the stock solution?
A3: Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For long-term storage, these aliquots should be kept at -80°C, where they are reported to be stable for up to 1 year. For shorter-term storage of up to 1 month, -20°C is suitable. Always protect the stock solution from light.
Q4: Can I store the stock solution at 4°C?
A4: Storing the stock solution in DMSO at 4°C is not recommended for long periods. Some suppliers indicate stability for up to 2 weeks at 4°C in DMSO. However, for optimal stability, freezing at -20°C or -80°C is the best practice.
Q5: My solution of this compound appears cloudy or has precipitates. What should I do?
A5: Cloudiness or precipitation may indicate that the compound has come out of solution. You can try to redissolve it by gently warming the vial to 37°C and using an ultrasonic bath. If the precipitate does not dissolve, it may be a sign of degradation or contamination, and it is advisable to use a fresh aliquot. To prevent this, ensure you are using a suitable solvent and that the storage conditions have been appropriate.
Q6: I am observing inconsistent results in my experiments. Could this be related to the stability of the antagonist?
A6: Yes, inconsistent results can be a symptom of compound degradation. If you suspect this, it is recommended to prepare a fresh stock solution from the lyophilized powder. Ensure that you are following the recommended storage and handling protocols to minimize degradation. It is also good practice to qualify a new batch of the antagonist to ensure its activity before proceeding with critical experiments.
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration of Stability | Reference |
| Powder | -20°C | Up to 3 years | |
| 4°C | Short-term (protect from light) | ||
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | |
| -20°C | Up to 1 month | ||
| 4°C | Up to 2 weeks |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
-
Pre-Reconstitution:
-
Before opening, briefly centrifuge the vial of lyophilized powder to ensure all the material is at the bottom.
-
Allow the product to equilibrate to room temperature.
-
-
Reconstitution:
-
Add the calculated volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex gently to mix.
-
To aid dissolution, the vial can be warmed to 37°C for a short period and sonicated in an ultrasonic bath.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date, and storage temperature.
-
For long-term storage, place the aliquots in a freezer at -80°C. For short-term use, -20°C is sufficient.
-
Always protect the aliquots from light.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended workflow for storing and handling this compound.
References
Technical Support Center: Troubleshooting "CXCR7 antagonist-1" In Vitro
Welcome to the technical support center for "CXCR7 antagonist-1." This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during in vitro experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when using "this compound" in your in vitro assays.
Q1: I am observing inconsistent inhibition of CXCL12/CXCL11-mediated effects. What are the potential causes?
A1: Inconsistent results with "this compound" can arise from several factors, ranging from compound handling to the biological complexity of the CXCR7 system. Here’s a step-by-step troubleshooting guide:
-
Compound Stability and Solubility:
-
Precipitation: "this compound" is typically dissolved in DMSO for a stock solution. When diluted into aqueous cell culture media, it can precipitate, especially at higher concentrations. Visually inspect your final dilutions for any signs of precipitation (cloudiness or crystals).
-
Degradation: Like many small molecules, "this compound" can be sensitive to repeated freeze-thaw cycles and prolonged storage at room temperature. Prepare fresh dilutions from a frozen stock for each experiment and store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light.[1]
-
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Ensure your cells are healthy, viable, and within a consistent and low passage number range. Cellular responses can change with increasing passage number.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you observe reduced potency, consider performing your assays in serum-free or low-serum media.
-
-
Complex CXCR7 Pharmacology:
-
Co-expression of CXCR4: Many cell types co-express CXCR4 and CXCR7, both of which bind CXCL12. "this compound" is specific for CXCR7 and will not block CXCL12 signaling through CXCR4.[1] The observed effect will depend on the relative expression levels of these receptors on your cells.
-
Paradoxical Agonist/Antagonist Activity: Some compounds targeting CXCR7 have been reported to exhibit dual agonist and antagonist properties.[2][3] For instance, a compound might block ligand binding but still induce β-arrestin recruitment.[2] This can lead to unexpected downstream signaling.
-
Q2: My cells are showing signs of toxicity after treatment with "this compound." How can I mitigate this?
A2: Cytotoxicity can be a concern with any small molecule inhibitor. Here's how to troubleshoot and address it:
-
Determine the Optimal Concentration:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. It is crucial to identify a concentration that provides effective antagonism with minimal toxicity.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in your treatment groups) to ensure that the observed toxicity is not due to the solvent.
-
-
Incubation Time:
-
Time-Course Experiment: The duration of exposure to the antagonist can significantly impact cell viability. Conduct a time-course experiment to find the shortest incubation time that yields a consistent inhibitory effect.
-
-
Compound Purity:
-
Verify Purity: Impurities in the compound preparation can contribute to off-target effects and toxicity. Whenever possible, use a high-purity batch of "this compound."
-
Q3: I am not observing any effect of "this compound" in my cell migration/chemotaxis assay. What should I check?
A3: A lack of effect in a chemotaxis assay can be due to several experimental variables.
-
Assay Setup:
-
Chemoattractant Concentration: The concentration of CXCL12 or CXCL11 is critical. A full dose-response curve for the chemoattractant should be performed to determine the optimal concentration for your cell line.
-
Incubation Time: The incubation time for migration can vary significantly between cell types (typically ranging from 4 to 24 hours).
-
Transwell Pore Size: Ensure the pore size of your transwell insert is appropriate for your cells. The pores should be large enough to allow active migration but small enough to prevent cells from passively falling through.
-
-
CXCR7 Expression and Function:
-
Receptor Expression: Confirm that your cell line expresses sufficient levels of CXCR7 on the cell surface. This can be verified by flow cytometry or western blotting.
-
Receptor Functionality: Even if expressed, the receptor may not be functional in your specific cell line. Consider using a positive control cell line known to exhibit CXCR7-mediated migration.
-
Data Presentation
The following tables summarize key quantitative data for "this compound" and related compounds to aid in experimental design and data interpretation.
| Compound | Target(s) | Reported In Vitro Concentration | Assay Type | Cell Line | Reference |
| This compound | CXCR7 | 10 µM | Western Blot | Infant airway smooth muscle cells | |
| ACT-1004-1239 | CXCR7 | 1-10 µM | Oligodendrocyte maturation | Rat co-cultures | |
| CCX771 | CXCR7 | IC50: 28 nM | Trans-endothelial migration | NC-37 cells |
Note: IC50/EC50 values are highly dependent on the specific assay conditions and cell line used.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Protocol 1: Cell Migration (Chemotaxis) Assay using Transwell Inserts
Objective: To assess the ability of "this compound" to inhibit CXCL12- or CXCL11-induced cell migration.
Materials:
-
Transwell inserts (select pore size based on cell type, e.g., 5 or 8 µm)
-
24-well plates
-
CXCR7-expressing cells
-
Serum-free cell culture medium
-
Recombinant human CXCL12 or CXCL11
-
"this compound"
-
Calcein-AM or other cell viability stain
-
Fluorescence plate reader
Methodology:
-
Cell Preparation:
-
Culture CXCR7-expressing cells to ~80% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium prior to the assay.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Antagonist Pre-treatment:
-
In a separate tube, pre-incubate the cell suspension with various concentrations of "this compound" or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the optimal concentration of CXCL12 or CXCL11 to the lower wells of a 24-well plate.
-
Include a negative control well with serum-free medium only.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours (optimize for your cell line).
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Stain the migrated cells on the underside of the membrane with a suitable stain (e.g., crystal violet or a fluorescent dye).
-
Alternatively, quantify the migrated cells in the lower chamber using a viability assay like Calcein-AM.
-
Read the fluorescence or absorbance using a plate reader.
-
Protocol 2: β-Arrestin Recruitment Assay
Objective: To determine if "this compound" blocks ligand-induced β-arrestin recruitment to CXCR7.
Materials:
-
HEK293 cells stably co-expressing CXCR7 and a β-arrestin reporter system (e.g., enzyme fragment complementation, BRET, or FRET-based).
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Recombinant human CXCL12 or CXCL11
-
"this compound"
-
Luminescence or fluorescence plate reader
Methodology:
-
Cell Plating:
-
Plate the reporter cells in a white- or black-walled 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Antagonist Treatment:
-
Remove the culture medium and add assay buffer containing various concentrations of "this compound" or vehicle.
-
Incubate for 30 minutes at 37°C.
-
-
Ligand Stimulation:
-
Add CXCL12 or CXCL11 at a pre-determined EC80 concentration to all wells except the negative control.
-
-
Signal Detection:
-
Incubate for the optimal time for the specific reporter system (typically 30-90 minutes).
-
Add the detection reagents according to the manufacturer's protocol.
-
Read the luminescence or fluorescence signal.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the effect of "this compound" on CXCL12/CXCL11-induced ERK1/2 phosphorylation.
Materials:
-
CXCR7-expressing cells
-
Serum-free medium
-
Recombinant human CXCL12 or CXCL11
-
"this compound"
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Plate cells and serum-starve overnight.
-
Pre-treat cells with "this compound" or vehicle for 30-60 minutes.
-
Stimulate with CXCL12 or CXCL11 for 5-10 minutes (time course should be optimized).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clear the lysate by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration and run equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to "this compound" experiments.
Caption: CXCR7 signaling pathway and point of inhibition.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for a cell migration assay.
References
- 1. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
issues with "CXCR7 antagonist-1" delivery in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "CXCR7 antagonist-1" (CAS: 1613021-99-0) in animal models. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3.[1][2][3][4][5] It functions by inhibiting the binding of the natural ligands, CXCL12 (SDF-1) and CXCL11 (I-TAC), to the CXCR7 receptor. CXCR7 is an atypical chemokine receptor that primarily signals through β-arrestin pathways and acts as a scavenger receptor, internalizing and degrading its ligands to create chemokine gradients. By blocking this interaction, this compound can modulate various physiological and pathological processes, including tumor cell proliferation, inflammation, and angiogenesis.
Q2: What are the recommended solvents and storage conditions for this compound?
A2: For in vitro studies, this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (256.14 mM). Stock solutions in DMSO should be stored at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light. For in vivo applications, specific formulations are required (see Experimental Protocols section).
Q3: Can this compound be used in combination with other therapies?
A3: Yes, preclinical studies involving other CXCR7 antagonists have shown potential for combination therapies. For instance, combining a CXCR7 antagonist with other targeted therapies may offer synergistic effects in cancer models. However, it is crucial to consider potential pharmacokinetic and pharmacodynamic drug interactions. Co-administration with inhibitors or inducers of cytochrome P450 enzymes, such as CYP3A4, could alter the metabolism and clearance of this compound. Pilot studies are recommended to assess the compatibility and potential for altered efficacy or toxicity when used in combination.
Q4: What are the known off-target effects of this compound?
A4: While "this compound" is designed to be selective for CXCR7, comprehensive off-target profiling is often proprietary. Researchers should be aware of the possibility of off-target effects, a common challenge with small molecule inhibitors. It is advisable to include appropriate controls in your experiments, such as a structurally related but inactive compound, to help differentiate between on-target and off-target effects. Additionally, monitoring for unexpected phenotypes or toxicities in animal models is crucial.
Troubleshooting Guide
This guide addresses common issues that may arise during the in vivo delivery of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Solubility/Precipitation in Formulation | The compound has low aqueous solubility. | 1. Optimize Vehicle Composition: For oral gavage, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For subcutaneous or intraperitoneal injections, consider vehicles like 10% DMSO in 90% corn oil or a solution containing 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. 2. Sequential Mixing: Add each component of the vehicle sequentially and ensure complete dissolution before adding the next. 3. Gentle Heating and Sonication: To aid dissolution, warm the solution to 37°C and use a sonicator bath. 4. Prepare Fresh: Formulations, especially aqueous-based ones, may not be stable long-term. Prepare fresh before each use. |
| Inconsistent or Lack of Efficacy | 1. Suboptimal Formulation/Delivery: The compound may not be reaching the target tissue at a sufficient concentration. 2. Incorrect Dosing: The dose may be too low to achieve a therapeutic effect. 3. Rapid Metabolism/Clearance: The compound may be cleared from the system too quickly. 4. Agonist/Antagonist Duality: Some CXCR7 modulators can exhibit both agonist and antagonist activities depending on the cellular context and assay. | 1. Verify Formulation: Ensure the compound is fully dissolved and the formulation is homogeneous. 2. Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose in your animal model. 3. Pharmacokinetic (PK) Analysis: If possible, perform a PK study to measure plasma and tissue concentrations of the antagonist over time. This will help determine Cmax, Tmax, and half-life to optimize the dosing schedule. 4. Target Engagement Biomarkers: Measure downstream biomarkers to confirm target engagement. An increase in plasma CXCL12 levels can be an indicator of CXCR7 antagonism, as the scavenger function of the receptor is blocked. |
| Observed Toxicity or Adverse Effects | 1. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects, especially at high concentrations of DMSO. 2. Off-Target Effects: The antagonist may be interacting with other receptors or cellular targets. 3. On-Target Toxicity: Inhibition of CXCR7 signaling may have unintended physiological consequences in the specific animal model. | 1. Vehicle Control Group: Always include a control group that receives the vehicle without the antagonist. 2. Dose Reduction: If toxicity is observed, try reducing the dose or the frequency of administration. 3. Monitor Animal Health: Closely monitor animals for signs of distress, weight loss, or changes in behavior. 4. Histopathological Analysis: At the end of the study, perform a histopathological examination of major organs to assess for any signs of toxicity. |
| High Variability in Results | 1. Inconsistent Formulation: Batch-to-batch variability in the formulation preparation. 2. Inconsistent Administration: Variation in the gavage or injection technique. 3. Biological Variability: Differences in the age, weight, or health status of the animals. 4. Animal Model Specifics: The chosen animal model may have inherent variability in response to the treatment. | 1. Standardize Protocols: Ensure all experimental procedures, from formulation to administration, are standardized and performed consistently. 2. Proper Animal Handling: Use proper restraint and administration techniques to minimize stress and ensure accurate dosing. 3. Randomization and Blinding: Randomize animals into treatment groups and blind the investigators to the treatment allocation to reduce bias. 4. Adequate Sample Size: Use a sufficient number of animals per group to account for biological variability and achieve statistical power. |
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| CAS Number | 1613021-99-0 | |
| Molecular Formula | C₂₁H₁₉FN₆O | |
| Molecular Weight | 390.41 g/mol | |
| Target | CXCR7 (ACKR3) | |
| Solubility in DMSO | 100 mg/mL (256.14 mM) | |
| In Vitro Activity | Inhibits CXCL12 and CXCL11 binding to CXCR7 |
Table 2: Pharmacokinetic Parameters of a Representative CXCR7 Antagonist (ACT-1004-1239) in Humans
Note: Data for "this compound" is not publicly available. The following data for a structurally distinct but functionally similar antagonist is provided for reference.
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 1.3 - 3.0 hours | |
| Terminal Elimination Half-life (t½) | 17.8 - 23.6 hours | |
| Absolute Bioavailability | 53.0% |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare the vehicle by sequentially adding the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
First, add the required volume of DMSO to the antagonist powder and vortex until fully dissolved.
-
Add the PEG300 and vortex thoroughly.
-
Add the Tween-80 and vortex until the solution is clear.
-
Finally, add the saline and vortex to create a homogenous solution.
-
If any particulates remain, gently warm the solution to 37°C and sonicate for 5-10 minutes.
-
The final formulation should be a clear solution. Prepare fresh before each administration.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
6-8 week old immunodeficient mice (e.g., nude or SCID)
-
Tumor cells expressing CXCR7
-
Matrigel (optional)
-
Calipers
-
Prepared this compound formulation
-
Vehicle control formulation
-
Oral gavage needles (20-22 gauge, ball-tipped)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject the desired number of tumor cells (e.g., 1 x 10⁶) in a suitable volume of sterile PBS or media, with or without Matrigel, into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Treatment Administration:
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control via oral gavage at the predetermined dose and schedule.
-
-
Endpoint Analysis:
-
Continue treatment for the planned duration of the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or markers of apoptosis, and for assessing target engagement.
-
Mandatory Visualization
Caption: CXCR7 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo efficacy study.
References
Technical Support Center: Navigating Long-Term Studies with CXCR7 Antagonist-1
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for minimizing and managing potential toxicities associated with "CXCR7 antagonist-1" during long-term experimental studies. The following information is curated to address common challenges and provide actionable solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of "this compound" and how might this contribute to toxicity?
A1: "this compound" is a small molecule designed to inhibit the binding of the chemokines CXCL12 (also known as SDF-1) and CXCL11 (also known as I-TAC) to the C-X-C chemokine receptor type 7 (CXCR7).[1] CXCR7, also known as an atypical chemokine receptor 3 (ACKR3), primarily signals through the β-arrestin pathway rather than the canonical G-protein pathway.[2] This signaling is involved in various physiological processes, including cell proliferation, migration, and survival.[3]
Potential on-target toxicity could arise from the continuous inhibition of these pathways, which might disrupt normal physiological functions in tissues with high CXCR7 expression. Off-target toxicities, a common concern with small molecule inhibitors, could also occur if "this compound" interacts with other receptors or cellular components.[4]
Q2: What are the most common adverse effects observed with chemokine receptor antagonists in preclinical studies?
A2: While specific long-term toxicity data for "this compound" is not extensively available in the public domain, general challenges with chemokine receptor antagonists in clinical trials have included toxicity and low efficacy.[5] These toxicities can be related to promiscuous binding to secondary targets, leading to off-target effects. Researchers should be vigilant for signs of immunomodulatory, cardiovascular, and hepatic adverse effects, as chemokine receptors are involved in a wide range of biological processes.
Q3: How can I proactively design my long-term studies to minimize potential toxicity?
A3: A proactive approach to study design is crucial. This includes:
-
Thorough Dose-Range Finding Studies: Conduct comprehensive dose-range finding studies to identify the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL). This is the foundational step for selecting appropriate doses for long-term studies.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Establish a clear relationship between the dose, plasma concentration, and target engagement. This helps in maintaining therapeutic levels while minimizing exposure-related toxicity.
-
Careful Selection of Animal Models: Choose animal models where the pharmacology of CXCR7 and its ligands is well-understood and relevant to the human condition being modeled.
-
Staggered Dosing and Monitoring: In initial long-term studies, consider a staggered dosing approach to closely monitor for any emerging toxicities in a small cohort before proceeding with larger groups.
-
Inclusion of Recovery Groups: Incorporate recovery groups in your study design to assess the reversibility of any observed adverse effects after cessation of treatment.
Troubleshooting Guides
Issue 1: Unexpected Mortality or Severe Morbidity in Study Animals
Possible Cause & Solution
-
Incorrect Dosing: The administered dose may be too high, exceeding the MTD.
-
Troubleshooting Step: Immediately halt the study for the affected group. Re-evaluate your dose-range finding data. If necessary, conduct a more granular dose-finding study with additional dose levels. Consider reducing the dose for subsequent cohorts.
-
-
Off-Target Toxicity: The antagonist may be interacting with unintended biological targets.
-
Troubleshooting Step: Conduct in vitro profiling of "this compound" against a panel of common off-target receptors and enzymes. If a specific off-target is identified, this may necessitate medicinal chemistry efforts to improve selectivity.
-
-
Vehicle-Related Toxicity: The vehicle used to dissolve or suspend the antagonist may be causing adverse effects.
-
Troubleshooting Step: Run a vehicle-only control group to assess its toxicity independently. If the vehicle is the issue, explore alternative, well-tolerated formulation strategies.
-
-
Accumulation and Saturation of Clearance Mechanisms: In long-term studies, the compound may accumulate, leading to toxicity.
-
Troubleshooting Step: Conduct toxicokinetic (TK) analysis to determine the plasma and tissue concentrations of the antagonist over time. If accumulation is observed, consider adjusting the dosing frequency or dose level.
-
Issue 2: Emergence of Organ-Specific Toxicity (e.g., Hepatotoxicity, Nephrotoxicity)
Possible Cause & Solution
-
Metabolic Activation: The liver may metabolize the antagonist into a reactive, toxic metabolite.
-
Troubleshooting Step: Perform in vitro metabolism studies using liver microsomes to identify potential reactive metabolites. Monitor liver function markers (e.g., ALT, AST) and kidney function markers (e.g., creatinine, BUN) in your in vivo studies.
-
-
On-Target Effects in High-Expression Tissues: CXCR7 is expressed in various tissues, and its continuous antagonism may disrupt normal function.
-
Troubleshooting Step: Analyze the expression pattern of CXCR7 in the affected organ. Correlate the timing of toxicity with target engagement in that tissue.
-
-
Inflammatory Response: The antagonist or its metabolites could trigger an inflammatory response in specific organs.
-
Troubleshooting Step: Perform histopathological analysis of the affected organs to look for signs of inflammation. Measure relevant inflammatory cytokine levels in plasma or tissue homogenates.
-
Data Presentation
Table 1: Example of a Dose-Range Finding Study Summary
| Dose Group (mg/kg) | Number of Animals | Clinical Observations | Body Weight Change (%) | Key Necropsy Findings |
| Vehicle Control | 5 M, 5 F | Normal | +5% | No significant findings |
| 10 | 5 M, 5 F | Normal | +4% | No significant findings |
| 30 | 5 M, 5 F | Mild lethargy in 2/10 animals | +1% | No significant findings |
| 100 | 5 M, 5 F | Moderate lethargy, piloerection in 8/10 animals | -8% | Enlarged spleens in 4/10 animals |
| 300 | 5 M, 5 F | Severe lethargy, hunched posture, 2/10 found moribund | -15% | Enlarged and discolored livers in 8/10 animals |
This is a hypothetical data table for illustrative purposes.
Table 2: Key Parameters to Monitor in Long-Term Toxicity Studies
| Parameter Category | Specific Measurements | Frequency |
| Clinical Observations | Body weight, food/water consumption, clinical signs (e.g., lethargy, changes in posture) | Daily/Weekly |
| Hematology | Complete blood count (CBC) with differential | Baseline, interim, terminal |
| Clinical Chemistry | Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine) | Baseline, interim, terminal |
| Urinalysis | pH, protein, glucose, ketones, sediment analysis | Baseline, interim, terminal |
| Gross Pathology | Organ weights, macroscopic examination of all organs | Terminal |
| Histopathology | Microscopic examination of a comprehensive list of tissues | Terminal |
| Toxicokinetics | Plasma concentration of "this compound" | At selected time points |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study in Rodents
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.
-
Dose Selection: Based on in vitro potency and any preliminary in vivo data, select a range of at least 4-5 dose levels, plus a vehicle control group. The doses should be spaced to identify a potential MTD.
-
Administration: Administer "this compound" via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 7-14 days.
-
Monitoring: Conduct daily clinical observations and measure body weight.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry. Perform a full necropsy, record organ weights, and collect tissues for histopathological analysis.
-
Data Analysis: Analyze the data to determine the MTD, defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-15% reduction in body weight.
Protocol 2: General Long-Term Toxicity Study (e.g., 28-day study)
-
Dose Selection: Based on the DRF study, select at least three dose levels (low, mid, high) and a vehicle control. The high dose should be at or near the MTD.
-
Group Size: Use a sufficient number of animals per group (e.g., 10/sex/group) to allow for statistical analysis. Include a satellite group for toxicokinetic analysis and a recovery group for the high dose and control groups.
-
Administration: Administer the antagonist daily for 28 days.
-
In-life Monitoring: Perform detailed clinical observations, body weight, and food consumption measurements regularly.
-
Interim and Terminal Endpoints: Collect blood and urine at baseline, mid-study, and at termination for analysis as outlined in Table 2.
-
Necropsy and Histopathology: Conduct a comprehensive gross necropsy and collect a full panel of tissues from all animals for histopathological evaluation by a certified veterinary pathologist.
-
Recovery Assessment: For the recovery groups, continue monitoring for an additional period (e.g., 14 or 28 days) after the last dose to assess the reversibility of any findings.
Visualizations
Caption: CXCR7 signaling pathway and point of inhibition.
Caption: Troubleshooting workflow for adverse events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of CXCR7 Antagonist-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the oral administration of "CXCR7 antagonist-1". The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data presentation examples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a molecule that inhibits the binding of the chemokines CXCL12 (also known as SDF-1) and CXCL11 (also known as I-TAC) to the C-X-C chemokine receptor 7 (CXCR7).[1][2] CXCR7, also known as ACKR3, is an atypical chemokine receptor that plays a significant role in various physiological and pathological processes.[3] Unlike typical chemokine receptors, CXCR7 primarily signals through the β-arrestin pathway and acts as a scavenger receptor, internalizing its ligands to regulate their extracellular concentration.[4][5] Due to its involvement in tumor proliferation, metastasis, and inflammation, CXCR7 has emerged as a promising therapeutic target in oncology and immunology. Consequently, antagonists like this compound are being investigated for their potential in treating various cancers and inflammatory diseases.
Q2: What are the primary challenges in achieving good oral bioavailability for small molecule antagonists like this compound?
Achieving optimal oral bioavailability for small molecule drug candidates, including CXCR7 antagonists, is often hindered by several factors. The most common challenges include:
-
Poor Aqueous Solubility: A large percentage of new chemical entities are poorly soluble in water, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Low Intestinal Permeability: The drug must be able to pass through the intestinal epithelium to reach the systemic circulation. Factors like high molecular weight, polarity, and being a substrate for efflux transporters (e.g., P-glycoprotein) can limit permeability.
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism in the liver (first-pass effect) can reduce the amount of active drug that reaches its target.
-
Chemical Instability: The drug may be unstable in the harsh acidic or enzymatic environment of the GI tract.
Q3: How can I determine if my batch of this compound has a bioavailability problem?
The first step is to conduct a preliminary pharmacokinetic (PK) study in a relevant animal model (e.g., mouse or rat). This typically involves administering the compound via both intravenous (IV) and oral (PO) routes.
The absolute oral bioavailability (F%) is calculated using the following formula:
F(%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
where AUC is the Area Under the plasma concentration-time Curve. A low F% (typically <20-30%) indicates a potential oral bioavailability issue. The shape of the plasma concentration-time profile after oral dosing can also provide clues: a flat profile or very low maximum concentration (Cmax) may suggest poor absorption.
Troubleshooting Guide
This guide addresses common issues encountered during the development of an oral formulation for this compound.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Cmax and AUC in initial in vivo PK study | 1. Poor aqueous solubility: The compound is not dissolving in the GI fluids. 2. Poor permeability: The compound is not crossing the intestinal wall. 3. High first-pass metabolism: The compound is being rapidly cleared by the liver. | 1. Assess physicochemical properties: Determine aqueous solubility (in water and biorelevant media), LogP, and permeability (e.g., using a Caco-2 assay). 2. Formulation enhancement: If solubility is low, explore formulation strategies like micronization, amorphous solid dispersions, or lipid-based formulations. 3. In vitro metabolism studies: Use liver microsomes to assess metabolic stability. |
| High variability in plasma concentrations between animals | 1. Food effects: Absorption is sensitive to the presence or absence of food. 2. Inconsistent formulation: The drug is not uniformly dispersed in the dosing vehicle. 3. pH-dependent solubility: The drug's solubility varies significantly at different pH levels within the GI tract. | 1. Conduct fed vs. fasted PK studies. 2. Ensure proper formulation preparation: Use appropriate homogenization or sonication techniques. For suspensions, ensure uniform particle size. 3. Evaluate pH-solubility profile: Test solubility in buffers ranging from pH 1.2 to 6.8. Consider enteric-coated formulations if the drug is unstable or poorly soluble at low pH. |
| Good in vitro dissolution but poor in vivo absorption | 1. Precipitation in the GI tract: The drug dissolves from the formulation but then precipitates in the gut lumen. 2. Low permeability: The dissolved drug cannot efficiently cross the intestinal membrane. 3. Efflux transporter substrate: The drug is actively pumped back into the GI lumen. | 1. Use in vitro dissolution/permeation assays to monitor for supersaturation and precipitation. 2. Perform a Caco-2 permeability assay to assess bidirectional transport and identify potential efflux. 3. Consider permeation enhancers or inhibitors of efflux pumps in the formulation, though this is an advanced strategy. |
| Acceptable oral bioavailability in rodents, but poor in higher species (e.g., dogs) | 1. Differences in GI physiology: pH, transit time, and bile salt concentrations can vary between species. 2. Differences in first-pass metabolism: The expression and activity of metabolic enzymes can differ significantly. | 1. Compare the GI physiology of the species and how it might affect the chosen formulation. 2. Conduct in vitro metabolism studies using liver microsomes from different species (mouse, rat, dog, human) to assess metabolic differences. |
Data Presentation: Comparative Formulation Performance
When evaluating different formulation strategies, it is crucial to present the data in a clear and comparative manner.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation Type | Particle Size (D90) | Aqueous Solubility (µg/mL at pH 6.8) | Dissolution Rate (mg/cm²/min) |
| Crystalline API (Micronized) | 10.5 µm | 0.5 | 0.02 |
| Amorphous Solid Dispersion (1:3 with HPMC-AS) | N/A | 25.8 | 1.5 |
| Nanosuspension (Wet-milled) | 250 nm | 5.2 | 0.8 |
| Self-Emulsifying Drug Delivery System (SEDDS) | N/A (forms microemulsion) | >100 (in micellar phase) | N/A |
Data are hypothetical and for illustrative purposes.
Table 2: Comparative Pharmacokinetic Parameters in Rats (10 mg/kg oral dose)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng*hr/mL) | Oral Bioavailability (F%) |
| Simple Suspension (in 0.5% CMC) | 55 ± 15 | 4.0 | 310 ± 85 | 5% |
| Amorphous Solid Dispersion | 480 ± 98 | 2.0 | 2850 ± 550 | 48% |
| Nanosuspension | 210 ± 65 | 2.5 | 1350 ± 320 | 23% |
| SEDDS | 650 ± 150 | 1.5 | 3540 ± 710 | 60% |
Data are hypothetical and for illustrative purposes. Values are presented as mean ± standard deviation.
Experimental Protocols
1. Protocol: Aqueous Solubility Determination
-
Objective: To determine the equilibrium solubility of this compound in different media.
-
Materials: this compound powder, phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid (SGF) pH 1.2, fasted state simulated intestinal fluid (FaSSIF) pH 6.5, HPLC system.
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test medium (e.g., 2 mg to 1 mL).
-
Rotate the vials at 37°C for 24 hours to reach equilibrium.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water).
-
Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.
-
Perform the experiment in triplicate for each medium.
-
2. Protocol: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and identify if it is a substrate for efflux transporters.
-
Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), Lucifer yellow, control compounds (e.g., propranolol for high permeability, atenolol for low permeability), LC-MS/MS system.
-
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the transport of Lucifer yellow.
-
For the A-to-B (apical to basolateral) transport study, add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
For the B-to-A (basolateral to apical) transport study, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (PappB-A / PappA-B) > 2 suggests the compound is a substrate for efflux transporters.
-
3. Protocol: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the key pharmacokinetic parameters and oral bioavailability of different this compound formulations.
-
Materials: Male Sprague-Dawley rats, dosing vehicles, formulation of this compound, blood collection tubes (with anticoagulant), LC-MS/MS system.
-
Procedure:
-
Fast animals overnight before dosing (for fasted studies).
-
Divide animals into groups (n=3-5 per group). One group receives an IV dose (e.g., 1 mg/kg) via tail vein injection for bioavailability calculation. Other groups receive oral doses (e.g., 10 mg/kg) of different formulations via oral gavage.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Prepare plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the absolute oral bioavailability (F%) for each oral formulation group by comparing their dose-normalized AUC to the IV group's AUC.
-
Visualizations
Caption: Simplified CXCR7 signaling pathway.
Caption: Experimental workflow for improving oral bioavailability.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
Validation & Comparative
A Comparative Analysis of CXCR7 Antagonists: "CXCR7 antagonist-1" versus ACT-1004-1239
In the landscape of chemokine receptor modulation, the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3, has emerged as a significant therapeutic target in oncology and inflammatory diseases. This guide provides a detailed comparison of two notable CXCR7 antagonists: "CXCR7 antagonist-1" and ACT-1004-1239, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy based on available experimental data.
Introduction to the Antagonists
"this compound" is a small molecule inhibitor that blocks the binding of the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC) to their receptor, CXCR7.[1][2][3][4] Its development has been primarily associated with its potential to inhibit tumor cell proliferation and inflammatory processes.[5]
ACT-1004-1239 is a potent, selective, and orally available first-in-class CXCR7 antagonist. It has been investigated in preclinical models of multiple sclerosis and acute lung injury, demonstrating both immunomodulatory and promyelinating effects.
Quantitative Efficacy Data
A direct head-to-head comparison of "this compound" and ACT-1004-1239 is challenging due to the limited publicly available quantitative data for "this compound". However, by collating data from various sources, an indirect comparison can be made.
| Parameter | "this compound" | ACT-1004-1239 |
| Target | CXCR7 | CXCR7 |
| Mechanism of Action | Inhibits CXCL12 and CXCL11 binding to CXCR7 | Potent, insurmountable antagonist of CXCR7 |
| In Vitro Potency (IC50) | Data not publicly available | 3.2 nM (human CXCR7) |
In Vivo Efficacy
"this compound"
ACT-1004-1239
ACT-1004-1239 has demonstrated significant efficacy in multiple preclinical models.
Table 1: In Vivo Efficacy of ACT-1004-1239 in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
| Treatment Group | Dose | Effect on Clinical Score | Effect on CNS T-cell Infiltrates |
| ACT-1004-1239 | 10-100 mg/kg (therapeutic) | Dose-dependent reduction | Reduced |
| Vehicle | - | No significant change | N/A |
| Data sourced from Neurology.org |
Table 2: In Vivo Efficacy of ACT-1004-1239 in a Mouse Model of Acute Lung Injury (LPS-induced)
| Treatment Group | Dose | Effect on Bronchoalveolar Lavage (BAL) T-cell Infiltrates | Effect on BAL Inflammatory Macrophage Infiltrates |
| ACT-1004-1239 | 10, 30, 100 mg/kg | Dose-dependent reduction | Dose-dependent reduction |
| Vehicle | - | No significant change | N/A |
| Data sourced from Frontiers in Pharmacology |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the CXCR7 signaling pathway and the experimental workflows used to assess their efficacy.
Caption: CXCR7 Signaling Pathway and Points of Antagonist Intervention.
Caption: General workflow for in vitro competitive binding assays.
References
- 1. CXCR7 antagonism prevents axonal injury during experimental autoimmune encephalomyelitis as revealed by in vivo axial diffusivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. WO2014085490A1 - Cxcr7 antagonists - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of CXCR7 and CXCR4 Antagonism on Cell Migration
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of a CXCR7 antagonist (exemplified by CCX771) versus the well-characterized CXCR4 antagonist, AMD3100, on cell migration. This analysis is supported by experimental data and detailed methodologies.
The chemokine receptor CXCR4 and its ligand CXCL12 are well-established mediators of cell migration in various physiological and pathological processes, including cancer metastasis. The discovery of a second CXCL12 receptor, CXCR7, has added a layer of complexity to this signaling axis. Both CXCR4 and CXCR7 are implicated in tumor progression and cell migration. This guide delves into the distinct and overlapping roles of these receptors in cell migration by comparing the effects of their respective antagonists.
Data Presentation: Quantitative Comparison of Antagonist Effects on Cell Migration
The following tables summarize quantitative data from studies investigating the inhibitory effects of a CXCR7 antagonist (CCX771) and a CXCR4 antagonist (AMD3100) on cancer cell migration.
| Table 1: Inhibition of CXCL12-induced Transendothelial Migration of NC-37 Cells | |
| Antagonist | Inhibition of Migration |
| CCX771 (CXCR7 Antagonist) | More potent than AMD3100 (20-fold)[1] |
| AMD3100 (CXCR4 Antagonist) | Modest effect (<30% inhibition)[1] |
| Table 2: Effect of Antagonists on Castration-Resistant Prostate Cancer (CRPC) Cell Migration | |
| Cell Line | Treatment |
| C4-2B | CCX771 (5 µmol/L) |
| C4-2B | AMD3100 (10 µmol/L) |
| PC-3 | CCX771 (5 µmol/L) |
| PC-3 | AMD3100 (10 µmol/L) |
Experimental Protocols
A detailed methodology for a key experiment cited in this guide is provided below.
Transwell Migration Assay
This assay is a common method to evaluate the chemotactic response of cells to a chemoattractant and the inhibitory effect of compounds on this migration.
Principle: The assay utilizes a two-chamber system separated by a porous membrane. Cells are placed in the upper chamber, and a chemoattractant (e.g., CXCL12) is in the lower chamber. The ability of an antagonist to inhibit the migration of cells through the membrane towards the chemoattractant is quantified.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., DMEM with 2 mg/ml bovine serum albumin)
-
Chemoattractant (e.g., CXCL12/SDF-1α)
-
CXCR7 antagonist (e.g., CCX771)
-
CXCR4 antagonist (e.g., AMD3100)
-
Cells of interest (e.g., cancer cell lines expressing CXCR4 and/or CXCR7)
-
Staining solution (e.g., 0.1% crystal violet)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to be assayed. Prior to the assay, cells are typically serum-starved for a few hours.
-
Assay Setup:
-
Fill the lower chamber of the 24-well plate with 600 µL of cell culture medium containing the chemoattractant (e.g., 100 ng/ml CXCL12).
-
In antagonist treatment groups, add the desired concentration of the CXCR7 antagonist or AMD3100 to both the upper and lower chambers.
-
Resuspend the prepared cells in serum-free medium at a concentration of 5 x 10^5 cells/ml.
-
Add 100-200 µL of the cell suspension to the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period optimized for the specific cell line (typically 3-6 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the transwell inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Staining and Quantification:
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the fixed cells with 0.1% crystal violet for 10 minutes.
-
Wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope. The results can be expressed as the average number of migrated cells per field or as a percentage of the control group.
-
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in cell migration mediated by CXCR4 and CXCR7.
Caption: CXCL12-CXCR4 Signaling Pathway in Cell Migration.
Caption: CXCL12-CXCR7 Signaling Pathway in Cell Migration.
Caption: CXCR4-CXCR7 Heterodimer Signaling in Cell Migration.
Discussion
The CXCL12/CXCR4 axis has long been a primary target for inhibiting cancer cell migration. AMD3100, a specific antagonist of CXCR4, effectively blocks CXCL12-induced cell migration in various cancer models by inhibiting G-protein-mediated signaling pathways. These pathways include the activation of PI3K/Akt and MAPK, which are crucial for cell motility.
However, the discovery of CXCR7 as an alternative receptor for CXCL12 has revealed a more intricate regulatory network. Unlike CXCR4, CXCR7 does not couple to G-proteins but signals primarily through β-arrestin. This signaling can also lead to the activation of MAPK and Akt pathways, thereby promoting cell migration.
Furthermore, CXCR4 and CXCR7 can form heterodimers, which alters their signaling properties. The CXCR4-CXCR7 heterodimer constitutively recruits β-arrestin, leading to enhanced β-arrestin-dependent signaling and impaired G-protein signaling. This heterodimerization can result in potentiated cell migration in response to CXCL12.
The comparative data presented suggests that in some cellular contexts, particularly where CXCR7 is highly expressed, a CXCR7 antagonist like CCX771 can be more effective at inhibiting cell migration than the CXCR4 antagonist AMD3100. This is evident in the studies on CRPC cells where CCX771, but not AMD3100, significantly reduced cell migration. This highlights the importance of considering the expression levels of both receptors when developing therapeutic strategies to block CXCL12-mediated cell migration. In scenarios where both receptors are expressed, a dual-targeting approach or a specific CXCR7 antagonist may be more efficacious.
References
confirming the specificity of "CXCR7 antagonist-1" for CXCR7 over CXCR4
An objective analysis of the binding and functional selectivity of a representative CXCR7 antagonist, ACT-1004-1239, for the chemokine receptor CXCR7 over the closely related CXCR4. This guide is intended for researchers, scientists, and drug development professionals investigating the roles of the CXCL12/CXCR4/CXCR7 signaling axis.
The compound generically marketed as "CXCR7 antagonist-1" is described in patent literature (WO2014085490A1, compound 1.128), but publicly available quantitative data on its receptor specificity is scarce. To provide a data-supported comparison, this guide will focus on the well-characterized, potent, and highly selective CXCR7 antagonist, ACT-1004-1239 . This compound serves as an exemplary agent for demonstrating the principles of selective CXCR7 antagonism.[1][2][3]
Comparative Selectivity Data
The defining characteristic of a selective antagonist is its differential potency for its intended target versus off-targets. The activity of ACT-1004-1239 was determined using functional assays tailored to the distinct signaling mechanisms of CXCR7 and CXCR4. CXCR7 (also known as ACKR3) is an atypical chemokine receptor that signals primarily through the β-arrestin pathway.[4] In contrast, CXCR4 is a canonical G-protein-coupled receptor (GPCR) that signals via G-proteins to induce intracellular calcium mobilization upon activation by its ligand, CXCL12.[5]
The potency of ACT-1004-1239 was measured by its ability to inhibit these specific signaling events. For CXCR7, a β-arrestin recruitment assay was used, while a calcium flux assay was employed for CXCR4.
| Compound | Target Receptor | Assay Type | Ligand Used | IC50 (nM) | Selectivity Index (CXCR4/CXCR7) |
| ACT-1004-1239 | Human CXCR7 | β-Arrestin Recruitment | CXCL12 | 3.2 | >9375-fold |
| ACT-1004-1239 | Human CXCR4 | Calcium Mobilization | CXCL12 | >30,000 |
Data sourced from Richard-Bildstein et al. (2020), Journal of Medicinal Chemistry. The study reported no inhibition of CXCL12-induced calcium signal via CXCR4 was observed up to 30 μM (30,000 nM), the highest concentration tested.
Signaling Pathway Divergence: The Basis for Selective Assays
The ability to develop and confirm a selective antagonist relies on the fundamental differences in the signaling pathways initiated by CXCR7 and CXCR4.
CXCR4, upon binding its ligand CXCL12, activates heterotrimeric G-proteins (primarily Gαi). This leads to the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3 subsequently triggers the release of calcium (Ca²⁺) from intracellular stores, a transient signal that can be readily measured.
Conversely, CXCR7 does not typically couple to G-proteins to induce calcium flux. Instead, ligand binding predominantly leads to the recruitment of β-arrestin 2. This interaction internalizes the receptor-ligand complex, effectively "scavenging" the chemokine, and can initiate separate, G-protein-independent signaling cascades. This divergence allows for the use of distinct functional assays to isolate and measure the activity of an antagonist at each receptor.
Experimental Protocols
Accurate determination of antagonist specificity requires robust and validated experimental methodologies. The following are detailed protocols representative of the assays used to generate the selectivity data for compounds like ACT-1004-1239.
CXCR7 Functional Antagonist Assay (β-Arrestin Recruitment)
This assay quantifies the ability of a compound to block ligand-induced recruitment of β-arrestin to the CXCR7 receptor. Technologies like DiscoverX's PathHunter® or BRET (Bioluminescence Resonance Energy Transfer) are commonly used.
-
Cell Line: HEK293 or CHO cells stably co-expressing human CXCR7 fused to a protein tag (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Assay Principle: When CXCL12 binds to CXCR7, β-arrestin is recruited, bringing the two enzyme fragments together. This complementation forms an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. An antagonist will prevent this interaction and reduce the signal.
-
Protocol:
-
Cell Plating: Seed the engineered cells into white, solid-bottom 384-well microplates and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the test antagonist (e.g., ACT-1004-1239) in assay buffer.
-
Antagonist Incubation: Add the antagonist dilutions to the cell plates and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C to allow for receptor binding.
-
Agonist Stimulation: Add the agonist, CXCL12, at a pre-determined concentration (typically EC80, the concentration that gives 80% of the maximal response) to all wells.
-
Incubation: Incubate the plates for 60-90 minutes at 37°C or room temperature to allow for β-arrestin recruitment.
-
Detection: Add detection reagents containing the chemiluminescent substrate. After a final incubation period (e.g., 60 minutes) in the dark, read the signal on a luminometer.
-
Data Analysis: The reduction in luminescence in the presence of the antagonist is used to calculate an IC50 value, representing the concentration of antagonist required to inhibit 50% of the CXCL12-induced β-arrestin recruitment.
-
CXCR4 Functional Antagonist Assay (Calcium Mobilization)
This assay measures a compound's ability to inhibit the transient increase in intracellular calcium concentration ([Ca²⁺]i) following CXCR4 activation.
-
Cell Line: U2OS or CHO cells endogenously or recombinantly expressing high levels of human CXCR4.
-
Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). When CXCL12 activates CXCR4, the resulting release of intracellular calcium causes a sharp increase in fluorescence. An antagonist blocks this activation, thereby attenuating the fluorescent signal.
-
Protocol:
-
Cell Plating: Seed cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight.
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer for 45-60 minutes at 37°C in the dark.
-
Compound Incubation: Wash the cells and add dilutions of the test antagonist. Incubate for 10-30 minutes.
-
Signal Measurement: Place the plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence.
-
Agonist Addition: The instrument adds a solution of CXCL12 (at its EC80 concentration) to the wells while continuously reading the fluorescence.
-
Data Analysis: The peak fluorescent signal following agonist addition represents the calcium response. The inhibition of this response by the antagonist is plotted against the antagonist concentration to determine the IC50 value.
-
References
- 1. ACT-1004-1239, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Absorption, Metabolism, and Excretion of ACT-1004-1239, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data [frontiersin.org]
- 4. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist ACT-1004-1239 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
comparative analysis of "CXCR7 antagonist-1" and other small molecule CXCR7 inhibitors
This guide provides a detailed comparative analysis of "CXCR7 antagonist-1" and other prominent small molecule inhibitors of the C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3). Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to facilitate an objective evaluation of these compounds.
CXCR7 is a G protein-coupled receptor that does not signal through traditional G protein pathways but instead primarily signals through β-arrestin recruitment. It plays a crucial role in various physiological and pathological processes, including cell survival, migration, and angiogenesis, by binding to its natural ligands, CXCL12 (SDF-1) and CXCL11 (I-TAC). The therapeutic potential of targeting CXCR7 has led to the development of several small molecule inhibitors. This guide focuses on a comparative overview of "this compound," ACT-1004-1239, and CCX771.
Performance Comparison of CXCR7 Inhibitors
Table 1: In Vitro Performance of Small Molecule CXCR7 Inhibitors
| Compound | Target | Assay Type | Ligand | Potency (IC50/Ki) | Reference |
| This compound | CXCR7 | Ligand Binding | CXCL12/CXCL11 | Data not publicly available | [1][2] |
| ACT-1004-1239 | Human CXCR7 | Ligand Binding | Not Specified | 3.2 nM (IC50) | |
| Dog CXCR7 | Ligand Binding | Not Specified | 2.3 nM (IC50) | ||
| Rat CXCR7 | Ligand Binding | Not Specified | 3.1 nM (IC50) | ||
| Mouse CXCR7 | Ligand Binding | Not Specified | 2.3 nM (IC50) | ||
| CCX771 | Human CXCR7 | Ligand Binding | Not Specified | 4.1 nM (IC50) |
Table 2: In Vivo and Pharmacokinetic Properties of Small Molecule CXCR7 Inhibitors
| Compound | Model | Dosing | Key Findings | Reference |
| This compound | RSV-infected BALB/c mice | 10 μM (intranasal) | Improved airway relaxation response. | |
| ACT-1004-1239 | Healthy Humans | Single oral doses (1-200 mg) | Well-tolerated, dose-dependent increase in plasma CXCL12. Tmax: 1.3-3.0 h, t1/2: 17.8-23.6 h, Absolute Bioavailability: 53%. | |
| Healthy Humans | Multiple oral doses (30-200 mg once daily) | Well-tolerated, sustained increase in plasma CXCL12. | ||
| MOG-induced EAE mice | 10-100 mg/kg (oral, twice daily) | Dose-dependent reduction in disease severity, reduced CNS immune cell infiltration. | ||
| Cuprizone-induced demyelination mice | 100 mg/kg (oral, twice daily) | Enhanced myelination. | ||
| LPS-induced acute lung injury mice | Not specified | Reduced immune cell infiltrates in bronchoalveolar lavage. | ||
| CCX771 | EAE mice | Not specified | Ameliorated disease symptoms. | |
| Glioblastoma multiforme rodent models | Not specified | Prolonged survival, tumor regression, and inhibition of tumor recurrence post-irradiation. | ||
| Endometriosis mouse model | Not specified | Reduced lesion size. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathway of CXCR7 and a typical experimental workflow for inhibitor characterization.
The diagram above illustrates that upon binding of its ligands, CXCL12 or CXCL11, CXCR7 recruits β-arrestin. This recruitment can lead to the activation of the ERK signaling pathway and subsequent receptor internalization and ligand scavenging.
References
Validating the Downstream Signaling Effects of "CXCR7 antagonist-1" using Western Blot: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "CXCR7 antagonist-1" with other alternative antagonists, focusing on the validation of their downstream signaling effects using Western blot analysis. The experimental data and protocols furnished herein are intended to assist researchers in designing and executing robust experiments to evaluate the efficacy of novel CXCR7 inhibitors.
Introduction to CXCR7 Signaling
The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes, including cell proliferation, survival, and migration.[1] Its primary ligands are the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC).[2][3] Unlike typical chemokine receptors, CXCR7 primarily signals through β-arrestin pathways, leading to the activation of downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways.[2][4] Dysregulation of the CXCR7 signaling axis has been implicated in the progression of various cancers and inflammatory diseases, making it an attractive target for therapeutic intervention.
"this compound" is a compound designed to inhibit the binding of CXCL12 and CXCL11 to the CXCR7 receptor, thereby blocking its downstream effects. This guide will detail the experimental validation of this antagonism, with a focus on Western blot analysis of key downstream signaling molecules, and compare its performance with other known CXCR7 antagonists.
Comparative Analysis of CXCR7 Antagonists
The efficacy of "this compound" can be benchmarked against other well-characterized CXCR7 antagonists. This section provides a comparative summary of their effects on downstream signaling pathways, as determined by Western blot analysis.
| Antagonist | Target | Downstream Effect on p-ERK | Downstream Effect on p-AKT | Reference |
| This compound | CXCR7 | Inhibition of CXCL12/CXCL11-induced phosphorylation | Inhibition of CXCL12/CXCL11-induced phosphorylation | |
| ACT-1004-1239 | CXCR7 | Blocks CXCL11- and CXCL12-induced β-arrestin recruitment, leading to reduced ERK phosphorylation | Blocks CXCL11- and CXCL12-induced β-arrestin recruitment, leading to reduced AKT phosphorylation | |
| CCX771 | CXCR7 | Did not lead to phosphorylation of ERK in reported studies | Did not lead to phosphorylation of AKT in reported studies |
Note: The effects of "this compound" are inferred from its described mechanism of action as an inhibitor of ligand binding. Specific quantitative data from Western blot experiments may vary depending on the cell type and experimental conditions.
Experimental Protocol: Western Blot for p-ERK and p-AKT
This protocol outlines the key steps for validating the inhibitory effect of "this compound" on the CXCR7 signaling pathway by measuring the phosphorylation of ERK and AKT.
1. Cell Culture and Treatment:
- Culture a suitable cell line known to express CXCR7 (e.g., human umbilical vein endothelial cells (HUVECs), various cancer cell lines).
- Seed the cells in 6-well plates and grow to 70-80% confluency.
- Serum-starve the cells for 2-4 hours prior to treatment to reduce basal signaling activity.
- Pre-treat the cells with "this compound" at various concentrations for a predetermined time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
- Stimulate the cells with a CXCR7 ligand, such as CXCL12 (e.g., 100 ng/mL), for a short period (e.g., 5-15 minutes) to induce phosphorylation of ERK and AKT. Include an unstimulated control.
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
- Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) overnight at 4°C. Use the manufacturer's recommended antibody dilution.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
- To ensure equal protein loading, strip the membrane and re-probe with antibodies against total ERK and total AKT.
- Quantify the band intensities using densitometry software. Normalize the intensity of the p-ERK and p-AKT bands to their respective total protein bands.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological pathway, the following diagrams have been generated using Graphviz.
Caption: A streamlined workflow for Western blot analysis.
Caption: Inhibition of the CXCR7 signaling cascade by "this compound".
Conclusion
The validation of "this compound" as a potent inhibitor of the CXCR7 signaling pathway relies on robust experimental evidence. The Western blot protocol provided in this guide offers a standardized method for assessing the antagonist's ability to block the phosphorylation of key downstream effectors, ERK and AKT. By comparing the results with those of other known CXCR7 antagonists, researchers can effectively characterize the potency and specificity of novel therapeutic candidates targeting this important chemokine receptor. The provided diagrams serve as a visual aid to conceptualize both the experimental workflow and the targeted signaling pathway.
References
- 1. Chemokine receptor CXCR7 activates Aurora Kinase A and promotes neuroendocrine prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing In Vivo Target Engagement of CXCR7 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to assess the in vivo target engagement of CXCR7 antagonists, with a focus on "CXCR7 antagonist-1" as a representative compound. We present supporting experimental data for key antagonists, detail experimental protocols, and visualize complex biological pathways and workflows to aid in the design and interpretation of preclinical and clinical studies.
Introduction to CXCR7 and its Antagonism
CXCR7, also known as ACKR3, is an atypical chemokine receptor that binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC).[1] Unlike typical chemokine receptors, CXCR7 does not couple efficiently to G proteins to induce classical downstream signaling pathways. Instead, it primarily functions as a scavenger receptor, internalizing and clearing its ligands, thereby shaping chemokine gradients.[2][3] It can also signal through the β-arrestin pathway.[4] The CXCL12/CXCR4/CXCR7 axis plays a crucial role in various physiological and pathological processes, including cancer progression, inflammation, and autoimmune diseases.[1]
Antagonism of CXCR7 is a promising therapeutic strategy. By blocking the scavenging function of CXCR7, antagonists can increase the local concentrations of CXCL12 and CXCL11, thereby modulating the activity of other chemokine receptors like CXCR4 and CXCR3. This guide will compare two key examples of CXCR7 modulators, the well-defined antagonist ACT-1004-1239 and the more debated compound CCX771, to illustrate the assessment of in vivo target engagement.
Comparison of CXCR7 Antagonists
The following table summarizes the in vivo target engagement data for two prominent CXCR7 modulators.
| Antagonist | Mechanism of Action | In Vivo Model | Dose | Target Engagement Readout | Key Findings | Reference |
| ACT-1004-1239 | Potent, selective, and insurmountable CXCR7 antagonist | Mice | 1-100 mg/kg b.i.d. | Dose-dependent increase in plasma CXCL12 and CXCL11 | Demonstrated clear target engagement by preventing chemokine scavenging. | |
| Humans | 30-200 mg o.d. | Dose-dependent increase in plasma CXCL12 | Confirmed target engagement in a clinical setting. | |||
| CCX771 | Initially described as an antagonist, but also shows β-arrestin agonist activity | Mice (EAE model) | 10 mg/kg | Amelioration of disease | Indirectly showed target engagement through therapeutic effect. | |
| Mice (cancer models) | Not specified | Inhibition of tumor growth and metastasis | In vivo efficacy suggests target engagement, though the precise mechanism (antagonism vs. biased agonism) is debated. |
Experimental Protocols for Assessing In Vivo Target Engagement
Accurate assessment of in vivo target engagement is critical for the development of any CXCR7 antagonist. Below are detailed protocols for key experimental assays.
Pharmacodynamic Biomarker Analysis: Plasma Chemokine Levels
This is the most direct and widely used method to demonstrate in vivo target engagement of CXCR7 antagonists that block the receptor's scavenging function.
Principle: Antagonism of CXCR7 prevents the internalization and degradation of its ligands, CXCL12 and CXCL11, leading to an increase in their plasma concentrations.
Methodology:
-
Animal Dosing: Administer the CXCR7 antagonist or vehicle control to the study animals (e.g., mice) at the desired doses and time points.
-
Blood Collection: At predetermined times after dosing, collect blood samples via appropriate methods (e.g., retro-orbital bleeding, cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Chemokine Quantification:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits specific for CXCL12 and CXCL11 to quantify their concentrations in the plasma samples. Follow the manufacturer's instructions for the assay procedure, including standard curve generation.
-
Immunoaffinity Mass Spectrometry (IA-MS): For more precise quantification of specific proteoforms of CXCL12, an IA-MS assay can be employed. This involves immunocapture of the chemokine followed by mass spectrometry-based detection.
-
-
Data Analysis: Compare the plasma chemokine concentrations between the antagonist-treated groups and the vehicle control group. A dose-dependent increase in CXCL12 and/or CXCL11 levels indicates target engagement.
Receptor Occupancy (RO) Assay
This assay directly measures the percentage of CXCR7 receptors that are bound by the antagonist.
Principle: Flow cytometry is used to differentiate between total, free, and antagonist-bound receptors on the surface of target cells.
Methodology:
-
Cell Source: Use primary cells known to express CXCR7 (e.g., specific leukocyte subsets) isolated from treated animals or human subjects.
-
Staining:
-
Total Receptor: Use a non-competing, fluorescently labeled anti-CXCR7 antibody that binds to an epitope distinct from the antagonist's binding site.
-
Free Receptor: Use a fluorescently labeled version of the antagonist or a competing antibody that binds to the same epitope as the antagonist.
-
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the fluorescence intensity to quantify the total and free receptor levels.
-
Calculation: Calculate the percentage of receptor occupancy as: % RO = [(Total Receptors - Free Receptors) / Total Receptors] * 100
-
Data Analysis: Correlate the receptor occupancy with the dose of the antagonist and the observed pharmacodynamic effects.
Downstream Signaling Pathway Analysis: β-Arrestin Recruitment
As CXCR7 can signal through β-arrestin, assessing the antagonist's ability to block this pathway can provide evidence of target engagement.
Principle: Utilize in vivo imaging or ex vivo assays on tissues from treated animals to measure the recruitment of β-arrestin to CXCR7.
Methodology (Ex Vivo Analysis):
-
Tissue Collection: Euthanize the animals at desired time points after antagonist or vehicle administration and collect tissues known to express high levels of CXCR7.
-
Cell Lysis and Immunoprecipitation: Prepare cell lysates from the tissues and perform immunoprecipitation using an anti-CXCR7 antibody.
-
Western Blotting: Analyze the immunoprecipitates by Western blotting using an anti-β-arrestin antibody to detect the amount of β-arrestin co-precipitated with CXCR7.
-
Data Analysis: A decrease in the amount of β-arrestin associated with CXCR7 in the antagonist-treated group compared to the vehicle group indicates target engagement and antagonism of this signaling pathway.
Visualizing Key Pathways and Workflows
CXCR7 Signaling Pathway
The following diagram illustrates the primary signaling mechanism of CXCR7, highlighting its role as a scavenger receptor and its ability to signal through β-arrestin.
Caption: CXCR7 binds its ligands, leading to β-arrestin recruitment and subsequent internalization and degradation of the ligand.
Experimental Workflow for In Vivo Target Engagement Assessment
This workflow outlines the key steps in assessing the in vivo target engagement of a CXCR7 antagonist.
Caption: A typical workflow for assessing in vivo target engagement of a CXCR7 antagonist.
Logical Relationship: CXCR7 Antagonism and Biological Outcome
This diagram illustrates the logical flow from CXCR7 antagonism to the expected biological consequences.
Caption: The mechanism by which CXCR7 antagonism leads to a therapeutic effect.
Conclusion
Assessing the in vivo target engagement of CXCR7 antagonists is a multifaceted process that relies on a combination of pharmacodynamic biomarker analysis, direct receptor occupancy measurements, and downstream signaling assays. The choice of methodology will depend on the specific research question and the characteristics of the antagonist being studied. For antagonists that primarily block the scavenging function of CXCR7, measuring plasma chemokine levels provides a robust and clinically translatable biomarker of target engagement. This guide provides a framework for researchers to design and interpret studies aimed at validating the in vivo activity of novel CXCR7-targeting therapeutics.
References
- 1. ACT-1004-1239, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 4. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CXCR7 Antagonist-1: A Comprehensive Guide to Safety and Compliance
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the proper disposal of CXCR7 antagonist-1, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, standard laboratory safety protocols should always be observed during its handling. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. In case of contact, eye-wash stations and safety showers should be readily accessible.
Step-by-Step Disposal Protocol for this compound
Given its non-hazardous classification, the disposal of this compound is more straightforward than that of regulated hazardous waste. Nevertheless, a systematic approach is crucial to maintain a safe laboratory environment.
-
Consult Local and Institutional Regulations: Before proceeding with any disposal method, always consult your institution's Environmental Health and Safety (EHS) department and local regulations. Waste disposal requirements can vary significantly.
-
Small Quantities (Solid Form): For trace amounts of solid this compound, such as residue in a container, the primary disposal route is typically the regular laboratory trash, provided it is not contaminated with any hazardous materials.
-
Procedure:
-
Ensure the quantity is minimal.
-
Place the solid waste in a sealed, clearly labeled container.
-
Dispose of the sealed container in the designated solid waste stream for non-hazardous materials.
-
-
-
Solutions of this compound: If the antagonist is in a non-hazardous solvent (e.g., DMSO, saline), the disposal method depends on the solvent's properties and local regulations.
-
Aqueous Solutions: For small volumes of aqueous solutions, disposal down the sanitary sewer may be permissible, followed by flushing with a copious amount of water. However, this is strictly subject to institutional and local wastewater regulations.[1]
-
Solvent-Based Solutions: If the solvent is flammable or otherwise hazardous, the mixture must be treated as hazardous waste and disposed of through your institution's hazardous waste management program.
-
-
Empty Containers: Empty containers that previously held this compound should be managed as follows:
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water or ethanol) three times.
-
Dispose of Rinsate: The rinsate should be collected and disposed of according to the guidelines for the solvent used. If a non-hazardous solvent was used, it might be permissible for drain disposal, pending local regulations.
-
Deface Label: Completely remove or deface the original label to prevent misidentification.
-
Final Disposal: The clean, defaced container can typically be disposed of in the regular laboratory recycling or trash.
-
-
Contaminated Materials: Any materials, such as gloves, paper towels, or spill absorbents, that are contaminated with this compound should be disposed of as non-hazardous solid waste, unless the contaminant itself is hazardous.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C₂₁H₁₉FN₆O |
| Molecular Weight | 390.41 g/mol |
| Storage (Powder) | 2 years at -20°C |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C |
| CAS Number | 1613021-99-0 |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principles of chemical waste management form the basis of the recommended procedures. The core principle is the characterization of the waste to determine if it meets the criteria for hazardous waste as defined by regulations such as the Resource Conservation and Recovery Act (RCRA). Since the SDS for this compound indicates it is not a hazardous substance, the primary experimental step is to ensure it is not mixed with any hazardous materials prior to disposal.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following diagram illustrates the logical workflow.
Caption: Disposal Decision Workflow for this compound.
References
Essential Safety and Operational Guide for Handling CXCR7 Antagonist-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of CXCR7 antagonist-1 (CAS No. 1613021-99-0). Given that this is a potent, biologically active small molecule, adherence to strict safety protocols is paramount to ensure personnel safety and experimental integrity.
I. Compound Identification and Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1613021-99-0 |
| Molecular Formula | C₂₁H₁₉FN₆O |
| Molecular Weight | 390.41 g/mol |
| Appearance | Solid powder |
| Solubility | 100 mg/mL (256.14 mM) in DMSO (requires sonication)[1] |
| Storage | Store powder at 4°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] |
II. Hazard Identification and Personal Protective Equipment (PPE)
While the supplier's Safety Data Sheet (SDS) may classify this compound as a non-hazardous substance, it is best practice to handle all novel research compounds of unknown toxicity with a high degree of caution. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use a certified respirator (e.g., N95) if working with powders outside of a ventilated enclosure or if aerosolization is possible. | To prevent inhalation of dust or aerosols. |
All handling of the solid compound or concentrated stock solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.
III. Operational Plan: Handling and Experimental Procedures
-
Preparation of a 10 mM DMSO Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh out the desired amount of the compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.90 mg of this compound.
-
Add the appropriate volume of new, anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
To aid dissolution, cap the vial tightly and sonicate the solution in an ultrasonic bath until the solid is completely dissolved.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
The following is a generalized protocol for assessing the effect of this compound on cultured cells. Specific cell lines, agonist concentrations, and endpoints will need to be optimized for your particular experimental system.
-
Cell Culture: Plate cells (e.g., infant airway smooth muscle cells) in appropriate culture vessels and allow them to adhere and grow to the desired confluency.[1]
-
Compound Treatment:
-
Prepare a working solution of this compound by diluting the 10 mM DMSO stock solution in cell culture medium to the desired final concentration (e.g., 10 µM).[1]
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours) under standard cell culture conditions.
-
Assay Endpoint: Following incubation, cells can be harvested and analyzed for various endpoints, such as changes in protein expression (e.g., via Western Blot) or cell signaling pathway activation.
Caption: Workflow for a typical in vitro cell-based assay using this compound.
IV. CXCR7 Signaling Pathway
CXCR7 is an atypical chemokine receptor that binds to the chemokines CXCL12 (also known as SDF-1) and CXCL11 (also known as I-TAC). Unlike canonical G-protein coupled receptors (GPCRs), CXCR7 primarily signals through the β-arrestin pathway. This compound blocks the binding of these chemokines to the receptor, thereby inhibiting downstream signaling events.
Caption: Simplified signaling pathway of CXCR7 and the inhibitory action of this compound.
V. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Unused or expired solid this compound.
-
Contaminated consumables such as gloves, pipette tips, and paper towels.
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with non-hazardous solid waste.
-
-
Liquid Waste:
-
Unused stock solutions or working solutions of this compound.
-
Aqueous and organic solutions from experimental procedures containing the antagonist.
-
Collect in a dedicated, sealed, and clearly labeled hazardous liquid waste container. If organic solvents like DMSO are used, the waste should be collected in a container designated for flammable organic waste.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps.
-
Dispose of immediately in a designated sharps container for hazardous chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic, and in secondary containment to prevent spills.
-
Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Small Spills:
-
Wear appropriate PPE (lab coat, goggles, and double gloves).
-
For solid spills, carefully cover with a damp paper towel to avoid raising dust, then gently sweep the material into a designated hazardous waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place in a sealed hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Prevent the spill from entering drains.
-
Contact your institution's EHS department for assistance with cleanup and disposal.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
